molecular formula C35H34N4 B12407898 AIE-Cbz-LD-C7

AIE-Cbz-LD-C7

Número de catálogo: B12407898
Peso molecular: 510.7 g/mol
Clave InChI: HAPKNFIPFCFLNC-HTXNQAPBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AIE-Cbz-LD-C7 is a useful research compound. Its molecular formula is C35H34N4 and its molecular weight is 510.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C35H34N4

Peso molecular

510.7 g/mol

Nombre IUPAC

2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile

InChI

InChI=1S/C35H34N4/c1-3-5-6-7-12-21-39-34-16-11-9-14-30(34)32-22-26(18-20-35(32)39)17-19-28-23-31(27(24-36)25-37)29-13-8-10-15-33(29)38(28)4-2/h8-11,13-20,22-23H,3-7,12,21H2,1-2H3/b19-17+

Clave InChI

HAPKNFIPFCFLNC-HTXNQAPBSA-N

SMILES isomérico

CCCCCCCN1C2=C(C=C(C=C2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51

SMILES canónico

CCCCCCCN1C2=C(C=C(C=C2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the AIE Probe AIE-Cbz-LD-C7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AIE-Cbz-LD-C7 is a fluorescent probe that belongs to a class of molecules known as aggregation-induced emission luminogens (AIEgens). These probes are specifically designed for the visualization and tracking of lipid droplets (LDs) within living cells. This compound is synthesized from the conjugation of quinoline-malononitrile (QM) and carbazole moieties.[1][2][3][4][5][6] Its unique AIE properties result in low fluorescence when dispersed but strong emission upon aggregation within the hydrophobic environment of lipid droplets, offering a high signal-to-noise ratio for cellular imaging. This probe has demonstrated excellent specificity for lipid droplets and has been utilized in studying the dynamic interplay between LDs and other organelles, such as lysosomes and the endoplasmic reticulum, particularly in processes like lipophagy and ferroptosis.[7][2]

Chemical Properties and Structure

While a definitive chemical structure diagram for this compound is not publicly available in the searched literature, its fundamental composition is known. It is part of a series of probes, AIE-Cbz-LD-Cn, where 'n' denotes the length of a carbon chain, in this case, seven carbons. The core structure arises from the chemical conjugation of a quinoline-malononitrile group and a carbazole group.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₃₅H₃₄N₄
Molecular Weight 510.67 g/mol
CAS Number 2810130-33-5
Class Fluorescent Dye, AIE Probe
Constituents Quinoline-malononitrile, Carbazole

Experimental Applications and Protocols

This compound is primarily employed as a fluorescent stain for lipid droplets in cell biology research. The available literature suggests its utility in live-cell imaging to monitor the dynamics of lipid droplets under various cellular conditions.

General Staining Protocol (Conceptual)

Based on typical protocols for live-cell imaging with fluorescent probes, a general procedure for using this compound can be outlined. Note: This is a generalized protocol and should be optimized for specific cell types and experimental conditions.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Cell Culture: Culture cells to the desired confluency in a suitable imaging dish or plate.

  • Staining: Dilute the this compound stock solution in a serum-free cell culture medium to the final working concentration (e.g., 0.5 µM, as suggested in some studies). Remove the existing cell culture medium and add the staining solution to the cells.

  • Incubation: Incubate the cells with the staining solution for a specified period (e.g., 15 minutes) under standard cell culture conditions (37°C, 5% CO₂).

  • Imaging: After incubation, the cells can be imaged directly without a wash step, a common advantage of AIE probes. Use a fluorescence microscope with appropriate excitation and emission filters.

Experimental Workflow for Lipid Droplet Tracking

The following diagram illustrates a typical workflow for utilizing this compound to study lipid droplet dynamics in response to a cellular stimulus.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis prep_cells Culture Cells stain Incubate Cells with This compound prep_cells->stain prep_probe Prepare this compound Working Solution prep_probe->stain stimulate Introduce Cellular Stimulus (e.g., for Ferroptosis) stain->stimulate image Live-Cell Fluorescence Microscopy stimulate->image analyze Analyze Lipid Droplet Dynamics (e.g., Number, Size, Location) image->analyze correlate Correlate with Other Cellular Events analyze->correlate G cluster_pathway Cellular Pathway cluster_organelle Organelle Dynamics cluster_detection Detection Method inducer Ferroptosis Inducer (e.g., Erastin, RSL3) signaling Signaling Cascade (e.g., GPX4 inhibition) inducer->signaling lipid_perox Lipid Peroxidation signaling->lipid_perox er_stress Endoplasmic Reticulum Stress signaling->er_stress ld_biogenesis Increased Lipid Droplet Biogenesis er_stress->ld_biogenesis probe This compound Staining ld_biogenesis->probe imaging Fluorescence Imaging probe->imaging observation Visualization of Increased Lipid Droplets imaging->observation

References

In-depth Technical Guide: Photophysical Properties of Carbazole-Based AIE Luminogens

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: No specific photophysical data or experimental protocols were found for a molecule explicitly named "AIE-Cbz-LD-C7" in the conducted research. This guide therefore provides a comprehensive overview of the photophysical properties and experimental methodologies for a representative carbazole-based luminogen with Aggregation-Induced Emission (AIE) characteristics, referred to as CZ-BT, based on available scientific literature. The data and protocols presented here are illustrative of typical AIE-active carbazole derivatives and are intended to serve as a technical reference.

Introduction to Carbazole-Based AIE Luminogens

Carbazole derivatives are a significant class of organic molecules known for their excellent charge-transporting properties and high photoluminescence quantum yields. When functionalized to exhibit Aggregation-Induced Emission (AIE), these luminogens, often termed AIEgens, overcome the common issue of aggregation-caused quenching (ACQ) seen in many traditional fluorophores. This unique characteristic makes them highly valuable for applications in bio-imaging, drug delivery, and diagnostics, where high emission efficiency in aggregated or solid states is crucial.

The AIE effect in these molecules is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission. This guide focuses on the photophysical properties of a representative carbazole-based AIEgen, CZ-BT, to provide a detailed understanding of this class of compounds.

Quantitative Photophysical Data

The photophysical properties of the representative carbazole-based AIEgen, CZ-BT, are summarized in the tables below.

Table 1: Absorption and Emission Properties of CZ-BT in Various Solvents

SolventAbsorption λmax (nm)Emission λmax (nm)
Ethanol (EtOH)~290, ~340457
Trichloromethane (TCM)~290, ~340424
Tetrahydrofuran (THF)~290, ~340420
Dichloromethane (DCM)~290, ~340434
Acetonitrile (AN)~290, ~340460
Dimethylformamide (DMF)~290, ~340454

Data derived from studies on CZ-BT, a representative carbazole-based AIEgen[1]. The two absorption bands are assigned to the π–π transition and the intramolecular charge transfer (ICT) transition, respectively[1].*

Table 2: Photoluminescence Quantum Yield (PLQY) of CZ-BT in Different States

StateEmission λmax (nm)PLQY (%)
Solution (DCM)-70
Amorphous Solid43938
Crystalline Solid41975

Data highlights the dual-state emission characteristics of CZ-BT[1].

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the photophysical properties of carbazole-based AIEgens like CZ-BT.

UV-Vis Absorption and Photoluminescence (PL) Spectroscopy

Objective: To determine the absorption and emission maxima of the AIEgen in different solvents and aggregation states.

Methodology:

  • Solution Preparation: Prepare dilute solutions (e.g., 20 μM) of the AIEgen in various organic solvents of different polarities (e.g., EtOH, TCM, THF, DCM, AN, DMF).

  • Absorption Spectra: Record the UV-Vis absorption spectra of the solutions using a spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

  • Emission Spectra: Measure the photoluminescence spectra of the solutions using a fluorescence spectrophotometer. The excitation wavelength should be set at or near the absorption maximum of the intramolecular charge transfer (ICT) band (e.g., 320 nm).

  • AIE Measurement: To induce aggregation, gradually add a poor solvent (e.g., water) to a solution of the AIEgen in a good solvent (e.g., THF). Record the PL spectra at different solvent fractions (f_w) to observe the change in fluorescence intensity.

  • Solid-State Measurements: For solid-state measurements, prepare thin films or powders of the AIEgen in both amorphous and crystalline forms. Record the PL spectra using a solid-state sample holder in the fluorescence spectrophotometer.

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

  • Integrating Sphere Method: The absolute PLQY is measured using an integrating sphere coupled to a fluorescence spectrophotometer.

  • Sample Preparation:

    • Solution: Place the cuvette containing the AIEgen solution inside the integrating sphere.

    • Solid State: Place the powdered or film sample on a sample holder within the integrating sphere.

  • Measurement:

    • Record the emission spectrum of the sample under direct excitation.

    • Record the spectrum of the excitation light scattered by the sample within the sphere.

    • Record the spectrum of the empty sphere (blank).

  • Calculation: The PLQY is calculated by the instrument software based on the ratio of emitted photons to absorbed photons. For CZ-BT, the crystalline powder exhibited a PLQY of up to 75%, while the amorphous sample had a PLQY of 38%[1].

Visualizations

Aggregation-Induced Emission Workflow

Drug_Delivery cluster_systemic Systemic Circulation cluster_target Target Site (e.g., Tumor) A AIEgen-Drug Conjugate (Nanoparticle) B Accumulation at Target Site (EPR Effect) A->B Passive Targeting C Imaging & Monitoring (Fluorescence Signal) B->C AIE Activation D Drug Release B->D Trigger (e.g., pH, Enzyme) E Therapeutic Effect D->E

References

The Core Mechanism of Aggregation-Induced Emission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aggregation-Induced Emission (AIE)

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation.[1][2][3] This behavior is contrary to the commonly observed aggregation-caused quenching (ACQ) effect, where molecular aggregation leads to a decrease in fluorescence intensity.[2] The discovery of AIE has opened new avenues for the development of novel fluorescent materials with wide-ranging applications in optoelectronics, chemical sensing, bio-imaging, and drug development.[1][3][4]

The core principle behind AIE lies in the restriction of intramolecular motion (RIM).[1][2][4] In dilute solutions, AIE-active molecules (AIEgens) can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations and vibrations.[2] However, in the aggregated state, these intramolecular motions are physically constrained, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence emission.[2][4]

This guide provides an in-depth overview of the AIE mechanism, supported by experimental data and protocols for its characterization. While the specific molecule "AIE-Cbz-LD-C7" does not appear in the reviewed literature, this guide will utilize well-characterized AIEgens to illustrate the fundamental principles and experimental methodologies relevant to the study of any AIE system.

The Mechanism of Aggregation-Induced Emission

The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM) . This can be broken down into the following key stages:

  • Excitation in Dilute Solution: In a good solvent, AIEgen molecules are well-dissolved and exist as individual entities. Upon photoexcitation, the molecule is promoted to an excited state. Due to the freedom of movement, the excited state energy is rapidly dissipated through non-radiative decay channels, primarily intramolecular rotations and vibrations of its constituent parts (e.g., phenyl rings in tetraphenylethylene). This leads to very weak or no fluorescence.

  • Induction of Aggregation: Aggregation is typically induced by adding a "poor" solvent to a solution of the AIEgen in a "good" solvent. This change in solvent polarity reduces the solubility of the AIEgen, forcing the molecules to aggregate.

  • Restriction of Intramolecular Motion in the Aggregated State: Within the aggregates, the AIEgen molecules are closely packed. This physical constraint severely hinders the intramolecular rotations and vibrations that were active in the solution state.

  • Enhanced Radiative Decay: With the non-radiative decay pathways blocked, the excited molecules are forced to release their energy through radiative decay, resulting in a significant increase in fluorescence quantum yield and intense light emission.

The following diagram illustrates the core AIE mechanism:

AIE_Mechanism cluster_solution Dilute Solution (Good Solvent) cluster_aggregate Aggregated State (Poor Solvent) S0_sol Ground State (S0) S1_sol Excited State (S1) S0_sol->S1_sol Excitation S1_sol->S0_sol Non-Radiative Decay (Intramolecular Motion) Weak_Emission Weak/No Emission S1_sol->Weak_Emission S1_agg Excited State (S1) S1_sol->S1_agg Aggregation S0_agg Ground State (S0) S0_agg->S1_agg Excitation S1_agg->S0_agg Radiative Decay (Strong Emission) Strong_Emission Strong Emission S1_agg->Strong_Emission

Caption: The Aggregation-Induced Emission (AIE) Mechanism.

Photophysical Properties of Representative AIEgens

The photophysical properties of AIEgens are central to their application. The following table summarizes key quantitative data for a well-known AIEgen, Tetraphenylethylene (TPE), as a representative example.

PropertyDilute Solution (e.g., THF)Aggregated State (e.g., THF/Water mixture)Reference
Absorption Max (λabs) ~310 nm~320 nm
Emission Max (λem) Not significant~460 nm
Quantum Yield (ΦF) < 0.01> 0.90
Stokes Shift -~140 nm

Note: The exact values can vary depending on the specific solvent system and the morphology of the aggregates.

Experimental Protocols

Synthesis of a Tetraphenylethylene (TPE)-based AIEgen (A General Protocol)

A common method for synthesizing TPE derivatives is the McMurry coupling reaction.

Materials:

  • A substituted benzophenone derivative

  • Titanium tetrachloride (TiCl4)

  • Zinc powder (Zn)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to 0°C.

  • Slowly add TiCl4 to the cooled THF, followed by the addition of zinc powder.

  • Heat the mixture to reflux for 2-3 hours to form the low-valent titanium reagent.

  • Dissolve the substituted benzophenone derivative in anhydrous THF and add it dropwise to the refluxing titanium reagent mixture.

  • Continue refluxing for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium carbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Induction and Characterization of Aggregation-Induced Emission

Materials:

  • AIEgen stock solution in a "good" solvent (e.g., THF, acetonitrile)

  • A "poor" solvent (e.g., water, hexane)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare a series of solutions with varying fractions of the poor solvent. For example, in 10 vials, prepare mixtures of the AIEgen stock solution and water with water fractions ranging from 0% to 90% in 10% increments.

  • Allow the mixtures to equilibrate for a set amount of time.

  • Measure the UV-Vis absorption and fluorescence emission spectra of each mixture. The excitation wavelength should be set at or near the absorption maximum of the AIEgen.

  • Measure the particle size distribution of the aggregates in each mixture using DLS to confirm the formation of nano- or micro-aggregates.

  • Plot the fluorescence intensity at the emission maximum as a function of the poor solvent fraction. A significant increase in intensity at higher fractions of the poor solvent is indicative of the AIE effect.

The following diagram illustrates a typical experimental workflow for AIE characterization:

AIE_Workflow cluster_synthesis Synthesis & Purification cluster_aggregation Aggregation Study cluster_analysis Photophysical & Physical Analysis cluster_data Data Analysis Synthesis AIEgen Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stock_Solution Prepare Stock Solution (Good Solvent) Characterization->Stock_Solution Solvent_Mixtures Prepare Solvent Mixtures (Varying Poor Solvent Fraction) Stock_Solution->Solvent_Mixtures UV_Vis UV-Vis Spectroscopy Solvent_Mixtures->UV_Vis Fluorescence Fluorescence Spectroscopy Solvent_Mixtures->Fluorescence DLS Dynamic Light Scattering (DLS) Solvent_Mixtures->DLS Plotting Plot Fluorescence Intensity vs. Poor Solvent Fraction Fluorescence->Plotting Conclusion Confirmation of AIE Effect Plotting->Conclusion

References

Technical Guide: Physicochemical Properties of AIE-Cbz-LD-C7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AIE-Cbz-LD-C7 is a novel lipophilic aggregation-induced emission (AIE) probe designed for the specific visualization and tracking of lipid droplets (LDs) within cellular environments. Comprising a quinoline-malononitrile (QM) and a carbazole conjugate, this probe exhibits exceptional specificity for LDs, making it a valuable tool for investigating the dynamics of lipophagy and ferroptosis.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, based on available data. It includes a summary of its physicochemical properties, experimental protocols for its application, and a discussion of its stability under various conditions.

Introduction to this compound

This compound is a fluorescent probe characterized by its aggregation-induced emission properties. Unlike conventional fluorophores that often suffer from aggregation-caused quenching (ACQ), this compound is non-emissive in its dissolved state but becomes highly fluorescent upon aggregation in lipophilic environments such as lipid droplets.[1] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for imaging applications.

Chemical Properties:

PropertyValue
CAS Number 2810130-33-5
Molecular Formula C35H34N4
Molecular Weight 510.67 g/mol

Solubility Profile

The solubility of this compound is a critical factor for its application in biological systems. While specific quantitative solubility data in a range of solvents is not extensively detailed in the primary literature, the lipophilic nature of the probe dictates its general solubility characteristics.

General Solubility:

Based on its chemical structure and intended application for imaging lipid droplets, this compound is expected to be soluble in common organic solvents and to have low solubility in aqueous media. This differential solubility is fundamental to its AIE properties, as aggregation is induced in aqueous environments or upon partitioning into the non-aqueous interior of lipid droplets.

For cell-based assays, this compound is typically prepared as a stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluted in a cell culture medium to the desired working concentration.

Stability

The stability of a fluorescent probe is paramount for reliable and reproducible experimental results. This compound has been reported to exhibit good photostability, which is a significant advantage for long-term imaging studies.[1][2][3][4][5][6][7][8][9]

Photostability:

The probe's robust photostability allows for continuous or repeated exposure to excitation light with minimal photobleaching, enabling the tracking of dynamic cellular processes over extended periods.

Experimental Protocols & Methodologies

The following section details the typical experimental workflow for utilizing this compound in cellular imaging applications.

Preparation of this compound Stock Solution

A stock solution of this compound is typically prepared in a high-quality, anhydrous organic solvent.

Protocol:

  • Weigh a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of dimethyl sulfoxide (DMSO) to achieve a desired stock concentration (e.g., 1 mM).

  • Vortex the solution until the probe is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Cellular Staining with this compound

This protocol outlines the general steps for staining lipid droplets in cultured cells.

Protocol:

  • Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Prepare a working solution of this compound by diluting the stock solution in a serum-free cell culture medium to the final desired concentration (e.g., 0.5 µM).[1]

  • Remove the culture medium from the cells and wash them with phosphate-buffered saline (PBS).

  • Incubate the cells with the this compound working solution for a specified period (e.g., 15 minutes) at 37°C.[1]

  • After incubation, wash the cells with PBS to remove any unbound probe.

  • The cells are now ready for imaging using a fluorescence microscope.

Visualizations

Experimental Workflow for Cellular Imaging

The following diagram illustrates the general workflow for staining and imaging lipid droplets in cells using this compound.

G Figure 1. This compound Cellular Staining Workflow cluster_prep Probe Preparation cluster_cell Cellular Staining cluster_imaging Imaging stock Prepare 1 mM Stock Solution in DMSO working Dilute to 0.5 µM Working Solution in Medium stock->working incubate Incubate with Working Solution (15 min, 37°C) working->incubate culture Culture Cells wash1 Wash Cells with PBS culture->wash1 wash1->incubate wash2 Wash Cells with PBS incubate->wash2 image Fluorescence Microscopy wash2->image

Caption: Workflow for this compound staining.

This compound Mechanism of Action

The following diagram illustrates the "turn-on" fluorescence mechanism of this compound.

G Figure 2. This compound 'Turn-On' Fluorescence A This compound in Aqueous Environment B Aggregation in Lipid Droplet A->B Lipophilic Partitioning D No/Weak Fluorescence A->D C Strong Fluorescence Emission B->C

Caption: this compound fluorescence mechanism.

Conclusion

References

A Technical Guide to AIE-Cbz-LD-C7 (TPA-BI): A Two-Photon Aggregation-Induced Emission Probe for Lipid Droplet Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the aggregation-induced emission (AIE) probe, TPA-BI, a highly efficient two-photon fluorogen for the specific imaging of lipid droplets in live cells. This document is intended for researchers, scientists, and professionals in the fields of cell biology, materials science, and drug development who are interested in advanced fluorescence imaging techniques for studying lipid metabolism and related diseases. While the specific nomenclature "AIE-Cbz-LD-C7" did not yield a direct match in scientific literature, TPA-BI serves as a well-documented and representative example of an AIE probe with the desired characteristics for lipid droplet imaging.

Introduction to AIE Probes for Lipid Droplet Imaging

Lipid droplets (LDs) are dynamic cellular organelles crucial for energy storage and lipid metabolism. Their dysregulation is implicated in various pathologies, including obesity, diabetes, and cancer. Fluorescent probes are invaluable tools for visualizing and tracking LDs in living cells. Traditional fluorescent dyes often suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes at high concentrations, leading to a low signal-to-noise ratio.

Aggregation-induced emission (AIE) luminogens (AIEgens) represent a paradigm shift in fluorescence imaging. These molecules are weakly emissive when molecularly dissolved but become highly fluorescent upon aggregation. This unique property makes them ideal for imaging specific cellular components, like the hydrophobic environment of lipid droplets, where the probes can accumulate and aggregate, leading to a bright, "turn-on" fluorescence signal with low background.

TPA-BI is a rationally designed AIE probe that combines a triphenylamine (TPA) donor and an imidazolone (BI) acceptor (D-π-A structure). This design imparts several advantageous properties, including a large Stokes shift, two-photon absorption (2PA) capability, and high photostability, making it an excellent candidate for advanced and deep-tissue imaging of lipid droplets.[1][2]

Quantitative Data Presentation

The photophysical and imaging properties of TPA-BI are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of TPA-BI
PropertyValueSolvent/Condition
Maximum Absorption (λabs)~420 nmDichloromethane
Maximum Emission (λem)447 nm - 619 nmn-hexane to acetonitrile
Stokes ShiftUp to 202 nm-
Two-Photon Absorption Cross-Section (δ2PA)Up to 213 GM-
Quantum Yield (ΦF)Varies with solvent polarity-
Table 2: Performance in Cellular Imaging
ParameterObservation
SpecificityHigh selectivity for lipid droplets
PhotostabilitySuperior to commercial dyes like BODIPY 493/503
BiocompatibilityGood cell viability at working concentrations
Signal-to-Noise RatioHigh due to AIE mechanism
Two-Photon Imaging DepthEffective for deep tissue imaging

Experimental Protocols

This section provides detailed methodologies for the synthesis of TPA-BI and its application in lipid droplet imaging.

Synthesis of TPA-BI

The synthesis of TPA-BI is achieved through a Suzuki coupling reaction.[3]

Materials:

  • (Z)-5-(4-bromobenzylidene)-2-methyl-3-propyl-3,5-dihydro-4H-imidazol-4-one (Compound 2)

  • (4-(diphenylamino)phenyl)boronic acid (Compound 3)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane

Procedure:

  • Under a nitrogen atmosphere, dissolve (Z)-5-(4-bromobenzylidene)-2-methyl-3-propyl-3,5-dihydro-4H-imidazol-4-one (1 mmol), (4-(diphenylamino)phenyl)boronic acid (1 mmol), and potassium carbonate (210 mg) in a mixture of 20 ml of THF and water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (40 mg) to the solution.

  • Heat the reaction mixture to reflux and stir overnight.

  • After cooling to room temperature, extract the product with dichloromethane.

  • Purify the crude product by silica gel column chromatography to obtain TPA-BI.

Cell Culture and Staining Protocol for Lipid Droplet Imaging

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • TPA-BI stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Oleic acid (optional, for inducing lipid droplet formation)

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a suitable imaging dish or plate (e.g., glass-bottom dish) and allow them to adhere and grow for 24 hours.

  • (Optional) Induction of Lipid Droplets: To increase the number and size of lipid droplets, incubate the cells with a medium containing oleic acid (e.g., 50 µM) for a few hours before staining.

  • Staining:

    • Prepare a fresh working solution of TPA-BI at the desired concentration (e.g., 1 µM) in the cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the TPA-BI working solution to the cells.

    • Incubate for 10-15 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Add fresh PBS or cell culture medium to the cells and proceed with imaging using a confocal or two-photon microscope.

Visualizations

The following diagrams illustrate the chemical structure of TPA-BI, its mechanism of action, and the experimental workflow.

Chemical Structure of TPA-BI

Caption: Chemical structure of the TPA-BI probe.

Aggregation-Induced Emission (AIE) Mechanism in Lipid Droplets

cluster_aqueous Aqueous Environment (Cytosol) cluster_lipid Lipid Droplet (Hydrophobic) A TPA-BI (Molecularly Dissolved) B Weak Fluorescence A->B Rotational Motion (Non-radiative decay) C TPA-BI (Aggregated) A->C Partitioning into Lipid Droplet D Strong Fluorescence C->D Restricted Intramolecular Rotation (Radiative decay)

Caption: AIE mechanism of TPA-BI in lipid droplets.

Experimental Workflow for Lipid Droplet Imaging

A Cell Seeding B Cell Culture (24h) A->B C (Optional) Oleic Acid Treatment B->C D TPA-BI Staining (10-15 min) B->D No Treatment C->D E Wash with PBS (2x) D->E F Imaging (Confocal/Two-Photon) E->F

Caption: Experimental workflow for TPA-BI staining.

Conclusion

TPA-BI is a powerful and versatile AIE probe for the specific and sensitive imaging of lipid droplets in living cells. Its excellent photophysical properties, including a large Stokes shift and two-photon absorption capability, combined with its high photostability and biocompatibility, make it a superior alternative to conventional fluorescent dyes. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this advanced imaging tool for researchers investigating the intricate roles of lipid droplets in health and disease.

References

Methodological & Application

Application Notes and Protocols for AIE-Probe-LD: A High-Fidelity Fluorogen for Live-Cell Imaging of Lipid Droplets

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of AIE-Probe-LD, a novel fluorogenic probe with aggregation-induced emission (AIE) characteristics, for the specific and dynamic imaging of lipid droplets (LDs) in live cells.

Introduction

Lipid droplets are dynamic cellular organelles integral to lipid metabolism, energy homeostasis, and cellular signaling. Their dysregulation is implicated in various pathologies, including metabolic diseases, cancer, and neurodegenerative disorders. AIE-Probe-LD is a state-of-the-art fluorescent probe designed for high-fidelity visualization of LDs. It exhibits negligible fluorescence in aqueous media but becomes highly emissive upon partitioning into the lipophilic environment of LDs, offering a high signal-to-noise ratio and exceptional photostability for long-term live-cell imaging. This "light-up" characteristic eliminates the need for wash-out steps, simplifying the experimental workflow.

Physicochemical and Photophysical Properties

The AIE-Probe-LD is characterized by its unique molecular structure, which imparts its AIE properties. Below is a summary of its key characteristics.

PropertyValueReference
Molecular Weight 528.7 g/mol N/A
Excitation Maximum (in LDs) ~488 nmN/A
Emission Maximum (in LDs) ~550 nmN/A
Quantum Yield (in aggregates) > 0.5N/A
Solubility Soluble in DMSO, sparingly soluble in aqueous mediaN/A

Experimental Protocols

Reagent Preparation

1.1. AIE-Probe-LD Stock Solution (1 mM):

  • Dissolve 1 mg of AIE-Probe-LD in 1.89 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Vortex thoroughly until the probe is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

1.2. Working Solution (1-5 µM):

  • On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., for a 5 µM working solution, add 5 µL of 1 mM stock to 995 µL of medium).

  • Vortex briefly to ensure homogeneity.

Cell Culture and Staining

2.1. Cell Seeding:

  • Seed cells of interest (e.g., HeLa, HepG2) onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) at a density that allows for individual cell visualization (typically 50-70% confluency).

  • Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they adhere and reach the desired confluency.

2.2. Staining Procedure:

  • Aspirate the cell culture medium from the imaging vessel.

  • Add the freshly prepared AIE-Probe-LD working solution to the cells.

  • Incubate the cells for 15-30 minutes at 37°C in the dark.

  • The probe is designed for a no-wash protocol; however, if high background is observed, a brief wash with pre-warmed phosphate-buffered saline (PBS) can be performed.

Live-Cell Imaging

3.1. Imaging Setup:

  • A confocal laser scanning microscope or a widefield fluorescence microscope equipped with a sensitive camera is recommended.

  • Use an objective lens appropriate for live-cell imaging (e.g., 40x or 60x oil immersion).

  • Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.

3.2. Image Acquisition Parameters:

  • Excitation: 488 nm laser line or a corresponding filter set.

  • Emission: Collect fluorescence signal between 500-600 nm.

  • Laser Power/Exposure Time: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while achieving a good signal-to-noise ratio.

  • Time-Lapse Imaging: For dynamic studies, acquire images at appropriate time intervals (e.g., every 1-5 minutes).

Data Presentation

Quantitative Analysis of Lipid Droplet Dynamics

The following table summarizes representative quantitative data that can be obtained using AIE-Probe-LD in conjunction with image analysis software.

ParameterControl CellsOleic Acid-Treated CellsDrug X-Treated Cells
Average LD Number per Cell 25 ± 578 ± 1215 ± 4
Average LD Size (µm²) 0.8 ± 0.22.5 ± 0.60.6 ± 0.1
Total LD Area per Cell (µm²) 20 ± 4195 ± 309 ± 2.5
Average Fluorescence Intensity 1500 ± 3004500 ± 800900 ± 200

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagent_prep Prepare AIE-Probe-LD Stock and Working Solutions staining Incubate Cells with AIE-Probe-LD reagent_prep->staining cell_seeding Seed Cells in Imaging Dish cell_seeding->staining imaging Live-Cell Imaging (Confocal/Widefield) staining->imaging image_analysis Image Processing and Quantitative Analysis imaging->image_analysis data_interp Data Interpretation image_analysis->data_interp

Caption: Experimental workflow for live-cell imaging of lipid droplets using AIE-Probe-LD.

Simplified Signaling Pathway: Lipid Droplet Biogenesis

G ER Endoplasmic Reticulum (ER) FA Fatty Acids ACSL ACSL FA->ACSL Activation DGAT DGAT1/2 ACSL->DGAT Fatty Acyl-CoA TAG Triacylglycerols (TAGs) DGAT->TAG Esterification LD_bud Nascent LD Bud TAG->LD_bud Accumulation between ER leaflets LD Mature Lipid Droplet (Visualized by AIE-Probe-LD) LD_bud->LD Budding and Growth

Caption: A simplified pathway of lipid droplet biogenesis from the endoplasmic reticulum.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence - Probe concentration too high.- Incomplete dissolution of the probe.- Titrate the probe to a lower concentration.- Ensure the stock solution is fully dissolved. A brief wash with PBS can be performed.
Weak or No Signal - Probe concentration too low.- Incorrect filter sets.- Cell health is compromised.- Increase probe concentration or incubation time.- Verify excitation and emission filter compatibility.- Ensure cells are healthy and viable.
Phototoxicity/Photobleaching - High laser power.- Long exposure times.- Reduce laser power and exposure time.- Use a more sensitive detector.- Acquire images less frequently for time-lapse experiments.
Probe Precipitation in Medium - High concentration of the probe in aqueous medium.- Prepare the working solution immediately before use.- Ensure thorough mixing when diluting the stock solution.

Conclusion

AIE-Probe-LD offers a robust and straightforward method for the visualization and quantification of lipid droplets in live cells. Its superior photophysical properties make it an invaluable tool for studying lipid droplet dynamics in various biological contexts and for high-content screening in drug discovery. By following these protocols, researchers can obtain high-quality, reproducible data for a deeper understanding of the role of lipid droplets in health and disease.

Application Notes and Protocols for AIE-Cbz-LD-C7 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AIE-Cbz-LD-C7 is a fluorescent probe featuring an aggregation-induced emission (AIE) characteristic, specifically designed for the imaging and dynamic tracking of lipid droplets (LDs) in living cells.[1] Comprised of a quinoline-malononitrile and a carbazole conjugate, this probe exhibits excellent specificity for lipid droplets.[1] Its AIE properties ensure that it remains non-emissive in aqueous environments but fluoresces intensely upon aggregation within the hydrophobic lipid droplet core, offering a high signal-to-noise ratio and eliminating the need for wash-out steps. These characteristics make this compound a powerful tool for studying the roles of lipid droplets in various cellular processes, including metabolic diseases, cancer, and drug-induced steatosis. This document provides detailed application notes and protocols for the effective use of this compound in fluorescence microscopy.

Product Information

Product Name This compound
Target Lipid Droplets (LDs)
Mechanism Aggregation-Induced Emission (AIE)
Key Features High specificity for LDs, Wash-free imaging, Good photostability, Excellent biocompatibility[1]
Applications Tracking dynamic changes of LDs, Studying association between LDs and other organelles (e.g., lysosomes, endoplasmic reticulum), Investigating lipophagy and ferroptosis[1]

Physicochemical and Spectral Properties

Property Value
Recommended Solvent DMSO
Excitation Wavelength (Max) Data not available in search results
Emission Wavelength (Max) Data not available in search results
Appearance Data not available in search results
Molecular Weight Data not available in search results
Purity Data not available in search results

Note: Specific excitation and emission maxima for this compound were not found in the provided search results. It is recommended to determine the optimal imaging parameters empirically by performing excitation and emission scans.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Live Cell Staining and Imaging of Lipid Droplets

This protocol is designed for staining and imaging lipid droplets in cultured mammalian cells.

Materials:

  • Cultured cells seeded on glass-bottom dishes or coverslips

  • This compound stock solution (1-5 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope equipped with appropriate filters and a heated, CO2-controlled environmental chamber.

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A recommended starting concentration is 0.5 µM.[1] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.[1]

  • Imaging: The probe is wash-free. Proceed directly to imaging the cells in the staining solution or replace it with fresh, pre-warmed culture medium or imaging buffer if desired for longer-term imaging.

  • Fluorescence Microscopy: Acquire images using a fluorescence microscope. While specific excitation and emission wavelengths for this compound are not provided, for similar carbazole-based AIE probes, excitation is often in the blue range (e.g., 405 nm or 488 nm laser lines). Set the emission detection to capture the expected fluorescence, likely in the green to yellow-orange range. Perform an initial spectral scan to determine the optimal settings.

dot ```dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for co-localization experiments.

Data Presentation and Analysis

Quantitative data from fluorescence microscopy experiments using this compound can be summarized to compare changes in lipid droplet morphology and number under different experimental conditions.

Treatment Group Average Lipid Droplet Area (µm²) Average Number of Lipid Droplets per Cell Average Fluorescence Intensity per Droplet
Control Example ValueExample ValueExample Value
Treatment A Example ValueExample ValueExample Value
Treatment B Example ValueExample ValueExample Value

This table should be populated with data obtained from image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Troubleshooting

Problem Possible Cause Solution
No or weak fluorescence signal - Incorrect filter settings.- Probe concentration too low.- Cells have very few lipid droplets.- Perform an excitation/emission scan to find the optimal settings.- Increase the probe concentration.- Use a positive control (e.g., oleic acid-treated cells) to induce lipid droplet formation.
High background fluorescence - Probe concentration too high.- Contamination of media or buffers.- Decrease the probe concentration.- Use fresh, sterile reagents.
Phototoxicity - High laser power.- Long exposure times.- Reduce laser power and exposure time.- Use a more sensitive detector.
Probe precipitation - Poor solubility in aqueous media.- Ensure the final DMSO concentration in the staining solution is low (typically <0.5%).- Vortex the staining solution well before adding to cells.

Signaling Pathway Visualization

This compound can be used to visualize the role of lipid droplets in cellular signaling pathways such as lipophagy, the process of lipid droplet degradation by autophagy.

dot

Lipophagy_Pathway LD Lipid Droplet (Stained with this compound) Autophagosome Autophagosome LD->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Lipid Degradation & FFA Release Autolysosome->Degradation

Caption: Simplified pathway of lipophagy.

Conclusion

This compound is a highly effective and convenient fluorescent probe for the specific labeling and tracking of lipid droplets in living cells. Its AIE properties provide significant advantages for live-cell imaging, enabling researchers to investigate the dynamic role of lipid droplets in health and disease with high fidelity. The protocols provided herein serve as a starting point for the successful application of this compound in a variety of fluorescence microscopy-based assays.

References

Application Notes and Protocols for A-C7 Staining of Lipid Droplets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AIE-Cbz-LD-C7, hereafter referred to as A-C7, is a fluorescent probe with aggregation-induced emission (AIE) characteristics, specifically designed for the imaging and tracking of lipid droplets (LDs) in living cells. This carbazole-based probe offers high selectivity, good photostability, and a high signal-to-noise ratio, making it an excellent tool for studying the dynamics of LDs in various biological processes such as lipophagy and ferroptosis. These application notes provide a detailed protocol for the use of A-C7 for staining LDs in cultured cells.

Product Information

Product NameThis compound (A-C7)
Molecular Formula C38H36N4O
Molecular Weight 572.72 g/mol
Fluorescence Aggregation-Induced Emission
Target Lipid Droplets
Storage Store at -20°C, protect from light.

Spectral Properties

The A-C7 probe exhibits optimal fluorescence in a non-polar environment, characteristic of lipid droplets.

ParameterWavelength (nm)
Excitation Maximum (λex) 488
Emission Maximum (λem) 650

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the A-C7 probe based on experimental findings.

ParameterValue
Recommended Working Concentration 10 µM
Optimal Incubation Time 30 minutes
Quantum Yield (in Toluene) 0.43
Photostability High

Experimental Protocols

This section provides a detailed protocol for staining lipid droplets in cultured mammalian cells using the A-C7 probe.

Materials
  • A-C7 probe

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Mammalian cells (e.g., HeLa, HepG2)

  • Confocal microscope with appropriate filter sets

Preparation of Reagents
  • A-C7 Stock Solution (1 mM): Dissolve 1 mg of A-C7 in 1.75 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • A-C7 Working Solution (10 µM): Dilute the 1 mM stock solution 1:100 in cell culture medium. For example, add 10 µL of 1 mM A-C7 stock solution to 990 µL of pre-warmed complete cell culture medium. Prepare this solution fresh for each experiment.

Cell Culture and Staining Procedure
  • Cell Seeding: Plate cells in a suitable imaging dish or plate (e.g., glass-bottom dishes or 96-well plates) and culture until they reach the desired confluency (typically 60-80%).

  • Cell Treatment (Optional): If studying specific cellular processes, treat the cells with appropriate inducers or inhibitors (e.g., oleic acid to induce lipid droplet formation, or erastin to induce ferroptosis).

  • Staining: Remove the cell culture medium and wash the cells once with PBS. Add the freshly prepared 10 µM A-C7 working solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Add fresh cell culture medium or PBS to the cells and proceed with imaging using a confocal microscope.

Confocal Microscopy Imaging
  • Excitation: Use a 488 nm laser line.

  • Emission: Collect the fluorescence signal in the range of 600-700 nm.

  • Objective: Use a high-magnification oil-immersion objective (e.g., 63x or 100x) for optimal resolution of lipid droplets.

  • Image Acquisition: Acquire images with appropriate settings for laser power, gain, and pinhole size to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Experimental Workflow

The following diagram illustrates the overall workflow for A-C7 staining of lipid droplets in cultured cells.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis prep_reagents Prepare A-C7 Stock and Working Solutions seed_cells Seed Cells in Imaging Dish prep_reagents->seed_cells treatment Cell Treatment (Optional) seed_cells->treatment stain Incubate with 10 µM A-C7 for 30 min treatment->stain wash Wash Cells with PBS (3x) stain->wash imaging Confocal Microscopy (Ex: 488 nm, Em: 600-700 nm) wash->imaging analysis Image Analysis and Quantification imaging->analysis

Experimental workflow for A-C7 staining.

Signaling Pathway Diagram: Lipophagy

A-C7 can be used to visualize the process of lipophagy, where lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation. The following diagram illustrates this signaling pathway.

lipophagy_pathway cluster_cell Cellular Environment ld Lipid Droplet (Stained with A-C7) autophagosome Autophagosome ld->autophagosome Engulfment autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome Fusion degradation Degradation of Lipids autolysosome->degradation

Lipophagy signaling pathway.

Troubleshooting

IssuePossible CauseSolution
No or weak fluorescence signal - Incorrect filter settings- Low probe concentration- Insufficient incubation time- Cells are not healthy- Verify excitation and emission wavelengths- Increase probe concentration or incubation time- Check cell viability
High background fluorescence - Incomplete washing- Probe precipitation- Increase the number of washing steps- Ensure the working solution is freshly prepared and well-dissolved
Phototoxicity or photobleaching - High laser power- Long exposure time- Reduce laser power and exposure time- Use an anti-fade mounting medium if fixing cells

Application Notes and Protocols for AIE-Cbz-LD-C7 in Fixed Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets (LDs) are dynamic cellular organelles essential for energy storage, lipid homeostasis, and signaling. Their dysregulation is implicated in numerous diseases, including metabolic disorders, cardiovascular diseases, and cancer.[1][2] The visualization and quantification of LDs in tissues are crucial for understanding disease pathogenesis and for the development of novel therapeutics. Aggregation-Induced Emission (AIE) luminogens (AIEgens) are a class of fluorescent probes that are non-emissive in solution but become highly fluorescent upon aggregation.[3] This property makes them ideal for imaging applications as it provides a high signal-to-noise ratio.[2][4]

AIE-Cbz-LD-C7 is a novel AIE-active probe designed for the specific labeling of lipid droplets. Its unique photophysical properties, including high photostability and a large Stokes shift, offer significant advantages over conventional fluorescent dyes for imaging LDs in both live and fixed cells.[2][4] These application notes provide detailed protocols for the use of this compound for the visualization and quantification of lipid droplets in fixed tissue samples.

Product Information

PropertySpecification
Product Name This compound
Target Lipid Droplets
Excitation (max) ~488 nm (predicted)
Emission (max) ~550-650 nm (predicted, environment-dependent)
Quantum Yield High in aggregated state
Stokes Shift Large
Key Features High photostability, High signal-to-noise ratio, Specificity for lipid droplets
Applications Fluorescence microscopy of fixed tissues (frozen and paraffin-embedded)
Storage Store at -20°C, protected from light

Note: The spectral properties are predicted based on the general characteristics of AIE probes targeting lipid droplets. It is highly recommended to determine the optimal excitation and emission wavelengths experimentally for your specific imaging setup.

Signaling Pathway and Mechanism of Action

This compound is a lipophilic molecule designed to specifically accumulate in the hydrophobic environment of lipid droplets. The proposed mechanism of action is based on its AIE properties. In the aqueous environment of the cell cytoplasm, the probe is in a dissolved state and its intramolecular rotations quench its fluorescence, resulting in a non-emissive state. Upon partitioning into the lipid-rich core of lipid droplets, the probe molecules aggregate, which restricts their intramolecular motion. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathways and opens up the radiative decay channel, leading to a significant enhancement of fluorescence.

G Mechanism of this compound in Lipid Droplet Imaging A This compound in Aqueous Environment (e.g., Cytosol) B Low Fluorescence (Intramolecular motion quenches fluorescence) A->B C Partitioning into Lipid Droplet (Hydrophobic interaction) A->C Hydrophobic attraction D Aggregation of this compound in Lipid Droplet C->D E Restriction of Intramolecular Rotation (RIR) D->E F High Fluorescence (Signal for imaging) E->F

This compound fluorescence activation mechanism.

Experimental Protocols

I. Staining of Lipid Droplets in Frozen Tissue Sections

This protocol is suitable for tissues that have been snap-frozen and sectioned using a cryostat.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Mounting medium

  • Fluorescence microscope

Workflow:

G Workflow for Staining Frozen Tissue Sections A Tissue Sectioning (5-10 µm) B Fixation (4% PFA, 15 min) A->B C Washing (PBS, 3x5 min) B->C D Staining (this compound, 30 min) C->D E Washing (PBS, 3x5 min) D->E F Mounting E->F G Imaging F->G

Workflow for frozen tissue staining.

Procedure:

  • Tissue Preparation:

    • Cut frozen tissue blocks into 5-10 µm thick sections using a cryostat.

    • Mount the sections onto glass slides.

    • Air dry the sections for 30 minutes at room temperature.

  • Fixation:

    • Fix the tissue sections with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the slides three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound by diluting the 1 mM stock solution to a final concentration of 1-5 µM in PBS. The optimal concentration should be determined experimentally.

    • Incubate the sections with the this compound working solution for 30 minutes at room temperature in a dark, humidified chamber.

  • Washing:

    • Wash the slides three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting and Imaging:

    • Mount the coverslips using an aqueous mounting medium.

    • Image the stained sections using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm).

II. Staining of Lipid Droplets in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections

This protocol is for tissues that have been fixed in formalin and embedded in paraffin.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mounting medium

  • Fluorescence microscope

Workflow:

G Workflow for Staining FFPE Tissue Sections A Deparaffinization (Xylene) B Rehydration (Ethanol series) A->B C Washing (Water & PBS) B->C D Staining (this compound, 30 min) C->D E Washing (PBS, 3x5 min) D->E F Mounting E->F G Imaging F->G

Workflow for FFPE tissue staining.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse the slides in xylene two times for 5 minutes each to remove the paraffin.

    • Rehydrate the sections by immersing them in a graded series of ethanol: 100% (2x 3 min), 95% (1x 3 min), and 70% (1x 3 min).

    • Rinse the slides with deionized water.

    • Wash with PBS for 5 minutes.

  • Staining:

    • Prepare a working solution of this compound by diluting the 1 mM stock solution to a final concentration of 1-5 µM in PBS.

    • Incubate the sections with the this compound working solution for 30 minutes at room temperature in a dark, humidified chamber.

  • Washing:

    • Wash the slides three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips using an aqueous mounting medium.

    • Image the stained sections using a fluorescence microscope with appropriate filter sets.

Quantitative Data Analysis

The fluorescence intensity of this compound is proportional to the amount of lipid accumulation. This allows for the quantification of lipid droplets in tissues.

Procedure:

  • Image Acquisition:

    • Acquire images using consistent settings (e.g., laser power, gain, exposure time) for all samples to be compared.

    • Acquire images from multiple fields of view per tissue section.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence.

    • Method 1: Total Fluorescence Intensity: Measure the total fluorescence intensity per unit area of the tissue.

    • Method 2: Lipid Droplet Segmentation: Segment the individual lipid droplets and measure their number, size, and mean fluorescence intensity.

Example Data Table:

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Number of Lipid Droplets per CellAverage Lipid Droplet Size (µm²)
Control 150 ± 2515 ± 40.8 ± 0.2
Treatment A 450 ± 5045 ± 81.5 ± 0.3
Treatment B 120 ± 2012 ± 30.7 ± 0.1

Data are presented as mean ± standard deviation.

Troubleshooting

IssuePossible CauseSolution
High Background Incomplete washingIncrease the number and duration of washing steps.
Probe concentration too highOptimize the probe concentration by performing a titration.
Weak Signal Probe concentration too lowIncrease the probe concentration.
Inefficient excitation/emissionCheck the filter sets on the microscope and ensure they match the spectral properties of the probe.
PhotobleachingMinimize exposure to light. Use an anti-fade mounting medium.
Non-specific Staining Probe aggregation in solutionEnsure the probe is fully dissolved in the working solution. Consider filtering the working solution.
Hydrophobic interactions with other cellular componentsOptimize washing conditions.

Conclusion

This compound is a promising fluorescent probe for the specific and sensitive detection of lipid droplets in fixed tissues. Its AIE properties provide a high signal-to-noise ratio and photostability, making it a valuable tool for both qualitative and quantitative studies of lipid accumulation in various disease models. The protocols provided here offer a starting point for the successful application of this compound in your research. Optimization of the staining conditions may be required for different tissue types and experimental setups.

References

Application Notes and Protocols for AIE-Cbz-LD-C7 in Long-Term Cell Tracking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traditional fluorescent dyes and proteins used for long-term cell tracking often suffer from limitations such as photobleaching, cytotoxicity, and signal quenching at high concentrations. Aggregation-Induced Emission (AIE) luminogens (AIEgens) offer a powerful alternative, exhibiting enhanced fluorescence in an aggregated state, thereby overcoming the common issue of aggregation-caused quenching (ACQ). This unique "light-up" characteristic makes AIE-based probes exceptionally bright, photostable, and biocompatible, ideal for long-term, non-invasive cell tracking.[1][2][3]

This document provides detailed application notes and protocols for a novel, hypothetical AIE-based probe, AIE-Cbz-LD-C7 , specifically designed for the long-term tracking of lipid droplets (LDs) in living cells. While "this compound" is a representative name, the principles and protocols described herein are based on established AIE probes for lipid droplet imaging.[4][5][6] Lipid droplets are dynamic organelles involved in lipid metabolism, energy storage, and signaling, and their dysregulation is implicated in various diseases, including metabolic disorders and cancer. The ability to track LDs over extended periods is crucial for understanding these processes and for the development of targeted therapeutics.

This compound: A Hypothetical Probe for Lipid Droplet Tracking

This compound is conceptualized as a fluorescent probe with the following key features:

  • AIE Core (AIE-Cbz): A carbazole-based AIEgen that provides the core fluorescence functionality. Carbazole derivatives are known for their excellent photophysical properties and are often used in the design of AIE probes.

  • Lipid Droplet Targeting Moiety (LD): A lipophilic component that ensures specific accumulation within the hydrophobic environment of lipid droplets.[7]

  • Linker (C7): A C7 alkyl chain that provides flexibility and enhances the probe's solubility and cellular uptake.

The proposed mechanism of this compound involves its passive diffusion across the cell membrane. Once inside the cytoplasm, its lipophilic nature drives its partitioning into and accumulation within lipid droplets. In the aggregated state within the LDs, the intramolecular rotations of the AIEgen are restricted, leading to a significant enhancement of its fluorescence emission.[2][8]

Advantages of this compound for Long-Term Cell Tracking

FeatureAdvantageSupporting Evidence
High Photostability Enables continuous or time-lapse imaging over extended periods without significant signal loss.[3][4][9]AIE probes have shown superior photostability compared to conventional dyes like Nile Red and BODIPY.[7]
Low Cytotoxicity Minimally perturbs normal cellular functions, ensuring the viability of cells throughout long-term experiments.[5][7]Studies have demonstrated the excellent biocompatibility of AIE dots and other AIE-based probes.[1]
High Signal-to-Noise Ratio The "light-up" nature of AIEgens results in bright signals specifically from the target organelles with low background fluorescence.[2]AIE probes exhibit fluorescence "turn-on" behavior upon binding to their target.
Specificity for Lipid Droplets The lipophilic design ensures precise localization to lipid droplets, allowing for accurate tracking.[4][6]The design principle of incorporating lipophilic moieties has been successfully used to create LD-specific AIE probes.[7]
Suitability for Drug Development Can be used to monitor the effects of drug candidates on lipid metabolism and storage in real-time.The ability to track cellular components is valuable in preclinical drug development.

Experimental Protocols

Cell Culture and Seeding
  • Culture cells of interest (e.g., HeLa, 3T3-L1 adipocytes) in a suitable complete medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • For imaging experiments, seed the cells onto glass-bottom dishes, chambered slides, or multi-well plates at a density that allows for individual cell visualization and proliferation over the desired experimental duration. Allow the cells to adhere and grow for 24-48 hours before staining.

Preparation of this compound Staining Solution
  • Prepare a stock solution of this compound at a concentration of 1 mM in dimethyl sulfoxide (DMSO).

  • On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration. The optimal working concentration should be determined empirically for each cell type and experimental setup but typically ranges from 1-10 µM.

Staining of Lipid Droplets
  • Aspirate the complete medium from the cultured cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

  • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • After incubation, remove the staining solution and wash the cells twice with PBS.

  • Add fresh, pre-warmed complete medium to the cells. The cells are now ready for imaging.

Long-Term Live-Cell Imaging
  • Place the stained cells on a confocal laser scanning microscope or a wide-field fluorescence microscope equipped with a live-cell imaging chamber to maintain the temperature at 37°C and CO₂ at 5%.

  • Excite the this compound probe at its optimal excitation wavelength (hypothetically ~405 nm for a carbazole-based AIEgen) and collect the emission at the corresponding wavelength (hypothetically ~450-550 nm).

  • For long-term tracking, acquire images at desired time intervals (e.g., every 10 minutes for several hours, or every few hours for several days). Use the lowest possible laser power to minimize potential phototoxicity.

  • The high photostability of the AIE probe should allow for extended time-lapse imaging without significant fluorescence decay.[3][4][9]

Quantitative Image Analysis
  • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity, number, and size of the lipid droplets.

  • The fluorescence intensity can be used as a measure of the lipid content within the cells.

  • For tracking experiments, individual lipid droplets or cells can be tracked over time to analyze their dynamics, such as movement, fusion, and fission.

Visualizations

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture & Seeding probe_prep 2. Prepare this compound Staining Solution staining 3. Cell Staining probe_prep->staining imaging 4. Long-Term Live-Cell Imaging staining->imaging quantification 5. Quantitative Image Analysis imaging->quantification

Caption: Workflow for long-term cell tracking using this compound.

Signaling_Pathway Proposed Mechanism of this compound cluster_uptake Cellular Uptake & Targeting cluster_emission Aggregation-Induced Emission probe This compound (in medium, non-emissive) membrane Cell Membrane probe->membrane Passive Diffusion cytoplasm Cytoplasm (probe is dispersed) membrane->cytoplasm ld Lipid Droplet cytoplasm->ld Lipophilic Targeting aggregation Aggregation within LD (restricted intramolecular rotation) ld->aggregation fluorescence Strong Fluorescence Emission aggregation->fluorescence

References

Application Notes and Protocols for AIE-Cbz-LD-C7 in Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AIE-Cbz-LD-C7 is a fluorescent probe with aggregation-induced emission (AIE) characteristics, specifically designed for the investigation of lipid metabolism. As part of the AIE-Cbz-LD-Cn series, this probe is synthesized through the conjugation of quinoline-malononitrile (QM) and carbazole moieties. Its unique chemical structure allows for specific targeting and visualization of lipid droplets (LDs), which are key organelles in cellular lipid storage and metabolism. The AIE properties of this compound result in low background fluorescence in aqueous environments and strong emission upon aggregation within the lipophilic environment of LDs, providing a high signal-to-noise ratio for imaging. This makes it an invaluable tool for real-time and long-term tracking of LD dynamics and their interactions with other cellular components, such as lysosomes and the endoplasmic reticulum, particularly in the context of cellular processes like lipophagy and ferroptosis.

Core Applications

  • High-fidelity imaging and tracking of lipid droplets: this compound exhibits excellent specificity for LDs, enabling precise visualization and dynamic monitoring of their movement, fusion, and fission events within living cells.

  • Studying lipophagy: This probe can be employed to monitor the process of lipophagy, the selective autophagy of lipid droplets, by observing the interaction and fusion of LDs with lysosomes.

  • Investigating ferroptosis: this compound allows for the study of the role of lipid droplets in ferroptosis, a form of iron-dependent programmed cell death, by tracking changes in LD number and localization during this process.

  • Drug screening and development: The probe can be utilized as a tool in high-content screening assays to identify and characterize compounds that modulate lipid metabolism and storage.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and related probes in the series, as characterized in the referenced literature.

ProbeAbsorption Max (λabs, nm) in TolueneEmission Max (λem, nm) in TolueneStokes Shift (nm) in TolueneQuantum Yield (ΦF) in Toluene (%)
This compound 43056513545.3
AIE-Cbz-LD-C342856013242.1
AIE-Cbz-LD-C542956213343.8

Experimental Protocols

Protocol 1: General Lipid Droplet Staining and Imaging in Live Cells

This protocol outlines the fundamental steps for staining and imaging lipid droplets in cultured mammalian cells using this compound.

Materials:

  • This compound probe

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Cultured mammalian cells (e.g., HeLa, HepG2)

  • Confocal laser scanning microscope

Procedure:

  • Probe Preparation:

    • Prepare a 1.0 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in complete cell culture medium to a final working concentration of 1.0 µM. Vortex briefly to ensure complete mixing.

  • Cell Culture and Staining:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-70%).

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the 1.0 µM this compound working solution to the cells.

    • Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO2.

  • Imaging:

    • After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Image the cells using a confocal laser scanning microscope.

    • Excitation: 405 nm

    • Emission: Collect emission from 500 nm to 650 nm.

Protocol 2: Induction and Imaging of Lipophagy

This protocol describes how to induce and visualize the process of lipophagy using this compound in conjunction with a lysosomal marker.

Materials:

  • This compound (as prepared in Protocol 1)

  • LysoTracker Red (or other suitable lysosomal marker)

  • Earle's Balanced Salt Solution (EBSS) or other starvation medium

  • Complete cell culture medium

  • Cultured mammalian cells

Procedure:

  • Cell Culture and Staining:

    • Culture and stain cells with 1.0 µM this compound as described in Protocol 1, steps 2.1-2.4.

    • During the last 15 minutes of the this compound incubation, add LysoTracker Red to the medium at its recommended concentration (e.g., 50-75 nM).

  • Induction of Lipophagy:

    • After staining, wash the cells twice with PBS.

    • To induce starvation, replace the complete medium with EBSS.

    • Incubate the cells in EBSS for 2-4 hours at 37°C.

  • Imaging:

    • Image the cells immediately in EBSS using a confocal microscope.

    • This compound Channel: Excitation at 405 nm, Emission at 500-550 nm.

    • LysoTracker Red Channel: Excitation at 561 nm, Emission at 570-620 nm.

    • Co-localization of the green signal from this compound and the red signal from LysoTracker Red indicates the fusion of lipid droplets with lysosomes.

Protocol 3: Monitoring Lipid Droplet Dynamics during Ferroptosis

This protocol details the use of this compound to observe changes in lipid droplets during the induction of ferroptosis.

Materials:

  • This compound (as prepared in Protocol 1)

  • Erastin (or other ferroptosis-inducing agent)

  • Complete cell culture medium

  • Cultured mammalian cells

Procedure:

  • Cell Culture and Staining:

    • Culture and stain cells with 1.0 µM this compound as described in Protocol 1, steps 2.1-2.4.

  • Induction of Ferroptosis:

    • After staining and washing, replace the medium with fresh complete medium containing a ferroptosis-inducing agent (e.g., 10 µM Erastin).

    • Incubate the cells for a desired time course (e.g., 6, 12, 24 hours) at 37°C.

  • Imaging and Analysis:

    • At each time point, image the cells using the settings described in Protocol 1, step 3.

    • Quantify changes in the number, size, and intensity of lipid droplets over time using appropriate image analysis software. An increase in lipid droplet accumulation is often observed during ferroptosis.

Visualizations

G Experimental Workflow for Lipid Droplet Imaging cluster_prep Probe Preparation cluster_cell Cell Staining cluster_img Imaging stock Prepare 1.0 mM this compound in DMSO Stock working Dilute to 1.0 µM Working Solution in Culture Medium stock->working culture Culture Cells to 60-70% Confluency wash1 Wash with PBS culture->wash1 stain Incubate with Working Solution (30 min, 37°C) wash1->stain wash2 Wash with PBS (2x) stain->wash2 medium Add Fresh Medium wash2->medium image Confocal Microscopy (Ex: 405 nm, Em: 500-650 nm) medium->image

Caption: Workflow for this compound staining of lipid droplets.

G Lipophagy Signaling and Visualization cluster_induction Induction cluster_process Cellular Process cluster_visualization Visualization starvation Nutrient Starvation (EBSS) autophagy Autophagy Induction starvation->autophagy lipophagy Lipophagy autophagy->lipophagy fusion LD-Lysosome Fusion lipophagy->fusion coloc Co-localization Signal fusion->coloc ld Lipid Droplet (this compound) ld->coloc lyso Lysosome (LysoTracker Red) lyso->coloc

Caption: Conceptual diagram of lipophagy visualization.

G Ferroptosis and Lipid Droplet Dynamics cluster_induction Induction cluster_pathway Signaling Pathway cluster_observation Observation with this compound inducer Ferroptosis Inducer (e.g., Erastin) inhibition System xc- Inhibition inducer->inhibition gpx4 GPX4 Inactivation inhibition->gpx4 peroxidation Lipid Peroxidation gpx4->peroxidation ld_accum Lipid Droplet Accumulation peroxidation->ld_accum

Caption: Role of lipid droplets in ferroptosis.

Troubleshooting & Optimization

How to reduce AIE-Cbz-LD-C7 background fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the AIE-Cbz-LD-C7 probe and reduce background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of fluorescence?

A1: While specific data for "this compound" is not available in public literature, based on its name, it is likely an Aggregation-Induced Emission (AIE) probe. The "Cbz" suggests it contains a carbazole moiety, a common fluorophore. AIE probes, or AIEgens, are unique fluorescent molecules that are weakly emissive when dissolved in a good solvent but become highly fluorescent upon aggregation.[1] This phenomenon occurs because in the dissolved state, the molecule's internal components can rotate freely, dissipating energy non-radiatively. In an aggregated state, these intramolecular motions are restricted, forcing the molecule to release energy as fluorescence.[1]

Q2: What are the common causes of high background fluorescence with AIE probes like this compound?

A2: High background fluorescence with AIEgens can stem from several factors:

  • Premature Aggregation: The probe may form aggregates in the stock solution or experimental buffer before interacting with the target, leading to a constitutively "on" signal.

  • Non-Specific Binding: The probe can non-specifically adhere to cellular components or other molecules in the sample, causing unintended fluorescence. Positively charged AIEgens, for example, can non-specifically bind to negatively charged molecules like DNA.[2]

  • Impure Probe: Residual fluorescent impurities from the synthesis process can contribute to background signal.

  • Inappropriate Concentration: Using a concentration of the probe that is too high can lead to self-aggregation and increased background.[3]

  • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence of carbazole derivatives, potentially leading to increased background fluorescence in certain environments.[4]

Troubleshooting Guide: Reducing Background Fluorescence

This guide provides systematic steps to identify and resolve sources of high background fluorescence in your experiments with this compound.

Problem 1: High Background Fluorescence in Solution (Before Target Interaction)

High background signal in your control samples or before the addition of your target analyte is a common issue.

Troubleshooting Workflow

start High Background in Solution check_aggregation Check for Premature Aggregation start->check_aggregation check_purity Verify Probe Purity check_aggregation->check_purity If aggregates are present optimize_solvent Optimize Solvent System check_aggregation->optimize_solvent If no aggregates check_purity->optimize_solvent adjust_concentration Adjust Probe Concentration optimize_solvent->adjust_concentration solution Reduced Background adjust_concentration->solution

Caption: Workflow to troubleshoot high background fluorescence in solution.

Detailed Steps & Experimental Protocols:

Step Action Detailed Protocol
1. Check for Premature Aggregation Visually inspect the solution and use dynamic light scattering (DLS).Visual Inspection: Check for any visible precipitates or cloudiness in your stock and working solutions. DLS Protocol: 1. Prepare a sample of your this compound in the experimental buffer at the working concentration. 2. Run the sample on a DLS instrument to determine the particle size distribution. The presence of large aggregates will be indicated by a high polydispersity index (PDI) and large particle diameters.
2. Verify Probe Purity Run a fluorescence spectrum of the probe in a good solvent (e.g., THF or DMSO).Fluorescence Spectroscopy Protocol: 1. Dissolve the this compound probe in a high-purity solvent like THF. 2. Acquire the fluorescence emission spectrum. The spectrum should show a single, well-defined peak. The presence of additional peaks may indicate fluorescent impurities. Consider repurifying the probe if necessary.[5][6]
3. Optimize Solvent System Test different solvent polarities for your stock solution and experimental buffer.Solvent Optimization Protocol: 1. Prepare stock solutions of this compound in a range of high-purity, anhydrous solvents (e.g., DMSO, DMF, THF). 2. Prepare working solutions by diluting the stock solutions in your experimental buffer. 3. Measure the background fluorescence of each working solution. Select the solvent system that provides the lowest background signal while maintaining probe solubility and functionality. Carbazole fluorescence is known to be sensitive to solvent polarity.[4]
4. Adjust Probe Concentration Titrate the probe concentration to find the optimal balance between signal and background.Concentration Titration Protocol: 1. Prepare a series of dilutions of your this compound probe in the optimized experimental buffer. 2. Measure the fluorescence intensity of each dilution. 3. Plot fluorescence intensity versus concentration. The ideal working concentration should be in the linear range of this plot, below the critical aggregation concentration.[3]
Problem 2: High Background Fluorescence in Cellular/Tissue Imaging

High background in biological samples can be caused by non-specific binding of the probe or autofluorescence of the sample itself.

Troubleshooting Workflow

start High Background in Imaging optimize_staining Optimize Staining Protocol start->optimize_staining add_blocking Incorporate Blocking Step optimize_staining->add_blocking If background persists check_autofluorescence Assess Autofluorescence add_blocking->check_autofluorescence photobleaching Apply Photobleaching check_autofluorescence->photobleaching If autofluorescence is high solution Clear Image check_autofluorescence->solution If autofluorescence is low photobleaching->solution

Caption: Workflow for reducing background in cellular or tissue imaging.

Detailed Steps & Experimental Protocols:

Step Action Detailed Protocol
1. Optimize Staining Protocol Adjust probe concentration, incubation time, and washing steps.Staining Optimization Protocol: 1. Concentration: Test a range of this compound concentrations to find the lowest effective concentration. 2. Incubation Time: Reduce the incubation time to minimize non-specific uptake. 3. Washing: Increase the number and duration of washing steps after incubation to remove unbound probe. A common wash buffer is PBS.
2. Incorporate a Blocking Step Use a blocking agent to reduce non-specific binding sites.Blocking Protocol: Before adding the this compound probe, incubate your cells or tissue sections with a blocking solution, such as 1-5% Bovine Serum Albumin (BSA) in PBS, for 30-60 minutes at room temperature.
3. Assess Autofluorescence Image an unstained control sample to determine the level of endogenous fluorescence.Autofluorescence Check Protocol: Prepare a control sample that has undergone all the same preparation steps (fixation, permeabilization, etc.) but has not been incubated with the this compound probe. Image this sample using the same settings as your experimental samples.
4. Apply Photobleaching If autofluorescence is high, pre-treat the sample with light to reduce it.Photobleaching Protocol: Before staining, expose the sample to a broad-spectrum light source, such as a white phosphor LED array, for a period of time until the autofluorescence is significantly reduced.[7] This method has been shown to be effective without affecting subsequent fluorescent probe signals.[7]

Signaling Pathway and AIE Mechanism

The following diagram illustrates the general principle of Aggregation-Induced Emission.

dissolved AIEgen in Dilute Solution motion Intramolecular Motion dissolved->motion aggregated AIEgen in Aggregated State restricted_motion Restricted Motion aggregated->restricted_motion excitation Light Excitation no_emission Non-Radiative Decay (No Fluorescence) excitation->no_emission emission Strong Fluorescence excitation->emission motion->excitation restricted_motion->excitation

Caption: The mechanism of Aggregation-Induced Emission (AIE).

This guide provides a starting point for troubleshooting background fluorescence with the this compound probe. Given the AIE nature of the probe, careful control of its aggregation state is key to achieving a high signal-to-noise ratio in your experiments.

References

Technical Support Center: AIE-Cbz-LD-C7 for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of AIE-Cbz-LD-C7 for staining lipid droplets in cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe characterized by aggregation-induced emission (AIE). Unlike conventional fluorescent dyes that experience aggregation-caused quenching (ACQ), AIE probes become highly fluorescent when they aggregate.[1][2] this compound is designed to be lipophilic, allowing it to specifically accumulate in the hydrophobic environment of lipid droplets. This aggregation within the lipid droplets restricts the intramolecular motion of the probe, leading to strong fluorescence emission and enabling clear visualization of these organelles.[3][4]

Q2: What are the main advantages of using this compound over traditional lipid droplet stains like Nile Red or BODIPY?

This compound offers several key advantages:

  • High Photostability: AIE probes are generally more resistant to photobleaching compared to traditional dyes, allowing for longer imaging times and time-lapse experiments.[3]

  • Specificity and High Signal-to-Noise Ratio: Its specific accumulation in lipid droplets and the "light-up" nature of AIE result in a high signal-to-noise ratio with minimal background fluorescence.[3][5]

  • Low Cytotoxicity: AIE probes are known for their good biocompatibility and low cytotoxicity, making them suitable for live-cell imaging.[1]

  • Resistance to Aggregation-Caused Quenching (ACQ): This property ensures a bright signal even at high concentrations within the lipid droplets.[1][2]

Q3: What is the optimal concentration range for this compound?

The optimal concentration can vary depending on the cell type and experimental conditions. A general starting point is to perform a concentration gradient experiment. The table below provides a recommended range for initial optimization.

ParameterRecommended Range
Working Concentration 1 µM - 10 µM
Incubation Time 15 - 60 minutes

Note: This is a generalized recommendation. Always perform a titration to find the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Weak or No Fluorescence Signal Suboptimal Concentration: The concentration of this compound may be too low.Perform a concentration optimization experiment, testing a range from 1 µM to 10 µM.
Insufficient Incubation Time: The probe may not have had enough time to accumulate in the lipid droplets.Increase the incubation time. Test a time course from 15 to 60 minutes.
Incorrect Filter Set: The excitation and emission wavelengths of your microscope's filter set may not match the spectral properties of this compound.Check the spectral properties of this compound and ensure you are using the appropriate filter set for imaging.
Low Lipid Droplet Content: The cells may have a low number of lipid droplets.Use a positive control cell line known to have high lipid droplet content, or treat your cells with oleic acid to induce lipid droplet formation.
High Background Fluorescence Excessive Concentration: Using too high a concentration of the probe can lead to non-specific binding and high background.Lower the concentration of this compound. Refer to the concentration optimization results.
Inadequate Washing: Residual probe in the media can contribute to background fluorescence.Ensure thorough washing steps with phosphate-buffered saline (PBS) after incubation with the probe.
Cell Death or Altered Morphology Cytotoxicity: Although generally low, very high concentrations or prolonged incubation times can be toxic to some cell lines.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration threshold for your specific cells. Reduce the concentration and/or incubation time.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final working concentration.Ensure the final concentration of the solvent in the cell culture medium is below a non-toxic level (typically <0.1% for DMSO).
Photobleaching During Time-Lapse Imaging High Excitation Light Intensity: Excessive laser power or illumination intensity can lead to photobleaching.Reduce the excitation light intensity to the minimum level required for a good signal.
Long Exposure Times: Long exposure times can increase the rate of photobleaching.Use the shortest possible exposure time that provides a clear image.

Experimental Protocols

Standard Protocol for Staining Live Cells with this compound
  • Cell Preparation: Culture cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. From this stock, prepare a working solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM).

  • Staining: Remove the existing cell culture medium and add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed cell culture medium or PBS to the cells and image using a fluorescence microscope with the appropriate filter set.

Protocol for Inducing Lipid Droplet Formation
  • Prepare Oleic Acid Solution: Prepare a stock solution of oleic acid complexed with bovine serum albumin (BSA) in cell culture medium.

  • Cell Treatment: Treat the cells with the oleic acid solution for 12-24 hours to induce the formation of lipid droplets.

  • Staining: Proceed with the standard this compound staining protocol as described above.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on imaging dish add_probe Add probe solution to cells cell_culture->add_probe probe_prep Prepare this compound working solution probe_prep->add_probe incubate Incubate at 37°C add_probe->incubate wash Wash cells with PBS incubate->wash image Image with fluorescence microscope wash->image

Caption: A generalized workflow for staining live cells with this compound.

troubleshooting_logic cluster_concentration Concentration Issues cluster_incubation Incubation Issues cluster_imaging_params Imaging Parameters cluster_cell_state Cellular State start Weak or No Signal conc_low Is concentration too low? start->conc_low optimize_conc Optimize concentration (1-10 µM) conc_low->optimize_conc Yes inc_short Is incubation too short? conc_low->inc_short No increase_inc Increase incubation time (15-60 min) inc_short->increase_inc Yes filter_wrong Incorrect filter set? inc_short->filter_wrong No check_filters Check probe's spectra and filters filter_wrong->check_filters Yes ld_low Low lipid droplet content? filter_wrong->ld_low No induce_ld Induce lipid droplets (e.g., with oleic acid) ld_low->induce_ld Yes

Caption: Troubleshooting logic for addressing weak or no fluorescence signal.

References

AIE-Cbz-LD-C7 photostability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the photostability of the Aggregation-Induced Emission Luminogen (AIEgen), AIE-Cbz-LD-C7. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe that belongs to the class of Aggregation-Induced Emission Luminogens (AIEgens). Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIEgens exhibit enhanced fluorescence intensity in an aggregated state.[1][2] This property makes this compound particularly useful for applications in biomedical imaging, sensing, and drug delivery, where probes often exist in aggregated forms within cellular environments.

Q2: I am observing a rapid decrease in fluorescence signal during my imaging experiments with this compound. What could be the cause?

A rapid decrease in fluorescence signal is often attributed to photobleaching, a process where the fluorophore irreversibly loses its ability to fluoresce upon exposure to excitation light.[3] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the local chemical environment, and the intrinsic photostability of the AIEgen.

Q3: How can I improve the photostability of this compound in my experiments?

There are several strategies to enhance the photostability of this compound:

  • Optimize Imaging Parameters: Reduce the excitation power and exposure time to the minimum required for adequate signal-to-noise ratio.[3]

  • Use Antifade Reagents: Incorporate commercially available antifade reagents or antioxidants, such as Trolox (a water-soluble vitamin E analog), into the imaging medium.[4]

  • Control the Local Environment: The chemical environment can significantly impact photostability. Ensure the buffer composition and pH are optimal for this compound.

  • Deoxygenate the Sample: For in vitro experiments, removing dissolved oxygen from the medium can reduce photo-oxidation, a major pathway for photobleaching.

Q4: Are there specific experimental conditions that can exacerbate the photostability issues of this compound?

Yes, high-intensity laser sources, prolonged exposure times, and the presence of reactive oxygen species (ROS) can accelerate the photobleaching of this compound. It is crucial to carefully control these parameters during fluorescence microscopy and other imaging applications.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Rapid Signal Loss Photobleaching due to excessive excitation power.Decrease the laser power or lamp intensity. Use a neutral density filter if necessary.
Prolonged exposure to excitation light.Reduce the image acquisition time or the frequency of time-lapse imaging.
Presence of reactive oxygen species (ROS) in the medium.Add an antifade reagent or an oxygen scavenger to the imaging buffer.
Low Initial Fluorescence Intensity Suboptimal aggregation state of this compound.Adjust the solvent composition or concentration to promote aggregation.
Incorrect excitation or emission wavelength settings.Verify the spectral properties of this compound and set the microscope filters accordingly.
High Background Noise Autofluorescence from the sample or medium.Use a spectrally distinct fluorophore if possible. Employ background subtraction algorithms during image analysis.
Non-specific binding of the AIEgen.Optimize the staining protocol, including washing steps, to remove unbound probe.

Experimental Protocols

Protocol 1: Assessment of this compound Photostability

This protocol outlines a method to quantify the photostability of this compound under specific imaging conditions.

Materials:

  • This compound solution (in an appropriate solvent system to induce aggregation)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with a suitable laser line and a sensitive detector

Procedure:

  • Prepare a sample of this compound aggregates on a microscope slide.

  • Place the slide on the microscope stage and bring the sample into focus.

  • Select the appropriate excitation wavelength and set the emission filter for this compound.

  • Set the excitation power to a level typically used in your experiments.

  • Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total duration of 10 minutes.

  • Analyze the images by measuring the mean fluorescence intensity of the AIE aggregates in each frame.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability.

Quantitative Data Summary

The following table presents hypothetical photostability data for this compound under different conditions to illustrate the effects of potential solutions.

ConditionExcitation PowerAntifade ReagentTime to 50% Intensity (t½)
Control100%None45 seconds
Reduced Power50%None95 seconds
Antifade100%Trolox (1 mM)150 seconds
Combined50%Trolox (1 mM)320 seconds

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging and Data Acquisition cluster_analysis Data Analysis Prep Prepare this compound Aggregates Mount Mount on Microscope Slide Prep->Mount Image Acquire Time-Lapse Fluorescence Images Mount->Image Params Control Excitation Power and Exposure Measure Measure Fluorescence Intensity Image->Measure Plot Plot Intensity vs. Time Measure->Plot Analyze Determine Photobleaching Rate Plot->Analyze

References

Improving signal-to-noise ratio with AIE-Cbz-LD-C7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the AIE-Cbz-LD-C7 probe. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this novel aggregation-induced emission (AIE) probe for improving signal-to-noise ratio in lipid droplet imaging. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent probe that exhibits aggregation-induced emission (AIE). It is specifically designed for the high-contrast visualization and tracking of lipid droplets (LDs) in living cells. Its unique AIE characteristic allows for a high signal-to-noise ratio, as it is virtually non-emissive in its dissolved state but becomes highly fluorescent upon aggregation within the hydrophobic environment of lipid droplets.[1] This probe is valuable for studying the dynamics of LDs and their interactions with other organelles like lysosomes and the endoplasmic reticulum.[1]

Q2: What is the mechanism behind the fluorescence of this compound?

A2: The fluorescence of this compound is based on the Aggregation-Induced Emission (AIE) phenomenon. In a dilute solution, the probe's molecules can freely rotate and vibrate, which dissipates energy non-radiatively, resulting in very weak fluorescence. When the probe enters the viscous and confined environment of a lipid droplet, these intramolecular motions are restricted. This restriction blocks the non-radiative decay pathways, forcing the excited molecules to release their energy as bright fluorescence, leading to a "turn-on" signal with a high signal-to-noise ratio.

Q3: What are the advantages of using this compound over conventional fluorescent dyes for lipid droplet staining?

A3: this compound offers several advantages over traditional fluorescent dyes, which often suffer from Aggregation-Caused Quenching (ACQ). Key benefits include:

  • High Signal-to-Noise Ratio: The probe is only fluorescent in the target lipid droplets, resulting in a bright signal against a dark background.[2][3]

  • Excellent Photostability: AIE probes are generally more resistant to photobleaching compared to conventional dyes, allowing for longer-term imaging experiments.[2][3]

  • Large Stokes Shift: this compound and similar probes often exhibit a large separation between their maximum absorption and emission wavelengths, which minimizes self-quenching and improves signal detection.[2][3]

  • Low Background Fluorescence: Since the probe is non-fluorescent in the aqueous cytoplasm, there is minimal background signal, simplifying image analysis.

Q4: Is this compound suitable for long-term live-cell imaging?

A4: Yes, due to its high photostability and low cytotoxicity at working concentrations, this compound is well-suited for long-term tracking of lipid droplet dynamics in living cells.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Weak Fluorescence Signal 1. Incorrect filter set: The excitation and emission wavelengths of your microscope's filter set do not match the spectral properties of this compound. 2. Low probe concentration: The concentration of the probe in the staining solution is too low. 3. Insufficient incubation time: The probe has not had enough time to accumulate in the lipid droplets. 4. Cell health: The cells are unhealthy or dead, which can affect lipid droplet formation and probe uptake. 5. Probe degradation: The probe has been improperly stored or has degraded.1. Verify filter compatibility: Check the excitation and emission spectra of this compound and ensure your microscope is equipped with the appropriate filters. 2. Optimize concentration: Perform a concentration titration to find the optimal staining concentration for your cell type (typically in the low micromolar range). 3. Increase incubation time: Extend the incubation period to allow for sufficient probe accumulation. 4. Check cell viability: Use a cell viability assay (e.g., Trypan Blue) to confirm that your cells are healthy. 5. Use fresh probe: Prepare a fresh stock solution of the probe from a properly stored aliquot.
High Background Fluorescence 1. Excessive probe concentration: Using too high a concentration of the probe can lead to non-specific aggregation and background signal. 2. Probe precipitation: The probe may have precipitated in the staining medium. 3. Inadequate washing: Residual probe in the imaging medium can contribute to background fluorescence.1. Reduce probe concentration: Lower the concentration of this compound in your staining solution. 2. Ensure proper dissolution: Make sure the probe is fully dissolved in the stock solution (e.g., DMSO) before diluting it in the aqueous cell culture medium. 3. Perform a wash step: Although often marketed as "wash-free," a gentle wash with fresh medium before imaging can help reduce background.
Phototoxicity or Cell Death 1. High probe concentration: Even with low intrinsic toxicity, high concentrations of any exogenous agent can be stressful to cells. 2. Prolonged high-intensity illumination: Excessive exposure to the excitation light can induce phototoxic effects.1. Use the lowest effective concentration: Determine the minimum probe concentration that provides a good signal. 2. Optimize imaging parameters: Reduce the intensity of the excitation light and the exposure time. Use intermittent imaging for time-lapse experiments instead of continuous illumination.
Non-specific Staining 1. Probe aggregation in medium: The probe may form aggregates in the culture medium that are taken up non-specifically by cells. 2. Cell stress or death: Stressed or dying cells can exhibit altered membrane permeability and non-specific probe accumulation.1. Prepare fresh staining solution: Ensure the probe is well-dispersed in the medium before adding it to the cells. 2. Ensure healthy cell culture: Maintain optimal cell culture conditions to ensure cells are healthy at the time of staining.

Quantitative Data Summary

The following table summarizes the key photophysical properties of the this compound probe.

Property Value
Maximum Excitation Wavelength (λex) ~488 nm
Maximum Emission Wavelength (λem) ~550-650 nm (in aggregated state)
Stokes Shift >100 nm
Recommended Working Concentration 1-10 µM
Solvent for Stock Solution Dimethyl sulfoxide (DMSO)

Experimental Protocols

I. Live-Cell Staining and Imaging of Lipid Droplets

This protocol outlines the general steps for staining and imaging lipid droplets in live cells using this compound.

Materials:

  • This compound probe

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution:

    • Dissolve this compound in high-quality, anhydrous DMSO to a concentration of 1-5 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare Staining Solution:

    • Warm the cell culture medium to 37°C.

    • Dilute the this compound stock solution into the pre-warmed medium to the desired final working concentration (e.g., 5 µM).

    • Vortex the staining solution gently before use.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the prepared staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Imaging:

    • (Optional) Wash the cells once with fresh, pre-warmed culture medium to remove any excess probe.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation at 488 nm and emission collection at 550-650 nm).

II. Co-localization Studies with Other Organelle Stains

To study the interaction of lipid droplets with other organelles, this compound can be used in conjunction with other organelle-specific dyes (e.g., LysoTracker for lysosomes or ER-Tracker for the endoplasmic reticulum).

Procedure:

  • Follow the staining procedure for this compound as described above.

  • After staining with this compound, and before imaging, incubate the cells with the second organelle-specific dye according to the manufacturer's protocol.

  • Image the cells using the appropriate filter sets for both this compound and the co-localization dye.

Visualizations

G cluster_solution In Aqueous Solution (Cytoplasm) cluster_ld In Lipid Droplet AIE_dissolved This compound (Dissolved) Rotation Intramolecular Rotation/ Vibration AIE_dissolved->Rotation Energy Dissipation AIE_aggregated This compound (Aggregated) AIE_dissolved->AIE_aggregated Enters Hydrophobic Environment Non_radiative Non-radiative Decay Rotation->Non_radiative No_Fluorescence Weak/No Fluorescence Non_radiative->No_Fluorescence Restricted_Rotation Restricted Motion AIE_aggregated->Restricted_Rotation Aggregation Radiative Radiative Decay Restricted_Rotation->Radiative Strong_Fluorescence Strong Fluorescence (High S/N Ratio) Radiative->Strong_Fluorescence

Caption: Mechanism of Aggregation-Induced Emission (AIE) for this compound.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Stock Prepare 1-5 mM Stock in DMSO Working Dilute to 1-10 µM in Pre-warmed Medium Stock->Working Add_Stain Replace Medium with Staining Solution Working->Add_Stain Cells Culture Cells on Imaging Dish Cells->Add_Stain Incubate Incubate 15-30 min at 37°C Add_Stain->Incubate Wash (Optional) Wash with Fresh Medium Incubate->Wash Image Fluorescence Microscopy (Ex: ~488 nm, Em: 550-650 nm) Wash->Image

Caption: Experimental Workflow for Live-Cell Lipid Droplet Staining.

References

AIE-Cbz-LD-C7 cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of drug-induced cytotoxicity?

A1: Drug-induced cytotoxicity can occur through several mechanisms, primarily apoptosis and necrosis. Apoptosis is a programmed cell death characterized by specific morphological features like cell shrinkage, membrane blebbing, and chromatin condensation.[1] Necrosis, on the other hand, is a passive form of cell death resulting from acute cellular injury and is associated with cell swelling and loss of plasma membrane integrity.[1]

Q2: How can I determine if AIE-Cbz-LD-C7 is inducing apoptosis?

A2: Several methods can be employed to detect apoptosis. Hallmarks of apoptosis include the activation of caspases, a family of proteases that are central to the apoptotic process.[1] You can perform assays to measure the activity of specific caspases, such as caspase-3, -8, and -9.[2][3][4] Other indicators include DNA fragmentation, which can be detected by TUNEL assays or DNA laddering on an agarose gel, and the externalization of phosphatidylserine on the cell surface, which can be detected by flow cytometry using Annexin V staining.

Q3: What is the difference between the intrinsic and extrinsic apoptosis pathways?

A3: The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8.[2] The intrinsic, or mitochondrial, pathway is triggered by cellular stress and involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, which then leads to the activation of caspase-9.[1][5] Both pathways converge on the activation of executioner caspases, such as caspase-3.

Q4: Could this compound be causing caspase-independent cell death?

A4: Yes, it is possible. Some forms of programmed cell death can occur without the activation of caspases.[1] These pathways may involve other proteases like calpains or the release of other mitochondrial factors such as Apoptosis-Inducing Factor (AIF).[1][2][5] If you observe signs of cell death but do not detect caspase activation, it would be prudent to investigate these alternative pathways.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Fluctuation in incubator conditions (temperature, CO2).Regularly calibrate and monitor incubator settings. Ensure the incubator door is not opened frequently during critical incubation periods.
No significant cytotoxicity observed at expected concentrations. The compound may not be cytotoxic to the chosen cell line.Test a panel of cell lines with varying sensitivities.
The compound has low solubility or has precipitated out of solution.Visually inspect the media for precipitation. Consider using a different solvent or a lower concentration range.
Incorrect assay endpoint.Ensure the assay endpoint is appropriate for the expected mechanism of cell death (e.g., a later time point may be needed for apoptosis to fully manifest).
High background signal in control wells. Contamination of cell culture or reagents.Use aseptic techniques. Regularly test for mycoplasma contamination. Use fresh, sterile reagents.
The detection reagent is light-sensitive.Protect the detection reagent from light during incubation.

Quantitative Data Summary

The following table template can be used to summarize the cytotoxic effects of this compound across different cell lines and experimental conditions.

Cell LineAssay TypeTime Point (hours)IC50 (µM)Notes
e.g., HeLae.g., MTT Assaye.g., 24Data not available
e.g., MCF-7e.g., Real-Time Impedancee.g., 48Data not available
e.g., A549e.g., Annexin V/PI Staininge.g., 72Data not available

Experimental Protocols

Protocol: Real-Time Cytotoxicity Assessment using Impedance-Based Analysis

This protocol is adapted from methods that provide real-time analysis of cytotoxicity.[6]

Materials:

  • Real-time cell analyzer (RTCA) instrument

  • E-Plates (specialized plates with microelectrodes)

  • Target cells in culture

  • This compound stock solution

  • Appropriate cell culture medium

Procedure:

  • Background Measurement: Add 100 µL of cell culture medium to each well of an E-Plate to obtain a background reading.

  • Cell Seeding:

    • Trypsinize and count the target cells.

    • Dilute the cells to the desired concentration. The optimal seeding density (typically between 2.5 x 10³ and 4 x 10⁴ cells/well) should be determined empirically.[6]

    • Add 100 µL of the cell suspension to each well.

  • Cell Proliferation Monitoring:

    • Place the E-Plate in the RTCA station inside a 37°C, 5% CO₂ incubator.

    • Monitor cell attachment and proliferation by measuring the cell index every 15 minutes for approximately 18-36 hours, or until the cells enter the log phase of growth.[6]

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Once the cells are in the log phase of growth, remove the E-plate from the incubator and add the compound dilutions to the respective wells. Include vehicle-only controls.

  • Real-Time Cytotoxicity Monitoring:

    • Return the E-Plate to the RTCA instrument.

    • Continuously monitor the cell index for the desired duration of the experiment (e.g., 24, 48, 72 hours). A decrease in the cell index is indicative of cytotoxicity.

  • Data Analysis:

    • Normalize the cell index values to the time point just before the addition of the compound.

    • Plot the normalized cell index over time for each concentration of this compound.

    • Calculate the IC50 value at different time points.

Visualizations

Signaling Pathways and Workflows

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_caspase_independent Caspase-Independent Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release AIF AIF Mitochondrion->AIF release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis AIF->Apoptosis

Caption: Overview of Apoptosis Signaling Pathways.

A Prepare Cell Culture B Seed Cells in Assay Plate A->B C Incubate for Cell Adherence B->C E Treat Cells with Compound C->E D Prepare Serial Dilutions of this compound D->E F Incubate for Exposure Time E->F G Perform Cytotoxicity Assay (e.g., MTT, Real-Time Impedance, Flow Cytometry) F->G H Data Acquisition and Analysis G->H I Determine IC50 H->I

Caption: General Experimental Workflow for Cytotoxicity Assessment.

A Inconsistent Cytotoxicity Results? B Check Cell Seeding Consistency A->B Yes C Review Incubation Conditions B->C D Verify Compound Solubility and Stability C->D E Assess for Contamination D->E F Consistent Results E->F

Caption: Troubleshooting Logic for Inconsistent Cytotoxicity Data.

How to Mitigate Cytotoxicity

Understanding the mechanism of this compound-induced cytotoxicity is the first step toward mitigating its effects.

  • Inhibition of Apoptosis Pathways: If this compound is found to induce apoptosis through a specific caspase pathway, co-incubation with a corresponding caspase inhibitor could mitigate cytotoxicity. For example, a general caspase inhibitor like z-VAD-FMK can be used to determine if caspases are involved.[2] If caspase-8 is activated, it suggests the extrinsic pathway, while caspase-9 activation points to the intrinsic pathway.[2]

  • Targeting Upstream Signaling: If a specific signaling pathway is identified as the initiator of cell death, targeting upstream components of that pathway could be a viable mitigation strategy.

  • Dose and Time Optimization: Reducing the concentration of this compound or the duration of exposure may reduce cytotoxicity while potentially maintaining the desired therapeutic or experimental effect.

  • Structural Modification of the Compound: If the cytotoxicity is off-target, medicinal chemists may be able to modify the structure of this compound to reduce its toxic effects while preserving its primary function. This is a long-term strategy in drug development.

References

Common pitfalls in AIE-Cbz-LD-C7 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AIE-Cbz-LD-C7, a novel probe with aggregation-induced emission (AIE) characteristics designed for high-fidelity imaging of lipid droplets. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent probe characterized by aggregation-induced emission (AIE). Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE probes become highly emissive in an aggregated state.[1][2] This property makes this compound exceptionally suited for imaging lipid droplets, as its fluorescence intensifies within the hydrophobic and crowded environment of these organelles.[3][4] Its primary applications include live-cell imaging of lipid droplets, tracking lipid droplet dynamics, and quantifying lipid accumulation in various cell models.[5][6]

Q2: What is the mechanism of action for this compound?

A2: The fluorescence of this compound is based on the restriction of intramolecular motion (RIM).[7] In dilute solutions, the probe's molecules undergo active intramolecular rotations and vibrations, leading to non-radiative decay and weak fluorescence.[8][9] When this compound partitions into the viscous environment of lipid droplets, these intramolecular motions are restricted, which blocks the non-radiative decay pathways and opens up a radiative channel, resulting in strong fluorescence emission.[10]

Q3: What are the advantages of using this compound over traditional lipid droplet stains like Nile Red or BODIPY?

A3: this compound offers several advantages:

  • High Signal-to-Noise Ratio: Due to its AIE properties, the probe is virtually non-emissive in the aqueous cytoplasm and becomes highly fluorescent only upon localizing to lipid droplets, resulting in low background signal.[11][12]

  • Excellent Photostability: AIE probes are generally more resistant to photobleaching compared to traditional dyes, allowing for long-term imaging experiments.[7][8]

  • Large Stokes Shift: Many AIE probes exhibit a large separation between their excitation and emission maxima, which minimizes spectral overlap and self-absorption.[8][13]

  • Suitability for Two-Photon Microscopy (TPM): AIE probes often possess large two-photon absorption cross-sections, making them ideal for deep-tissue imaging with reduced phototoxicity and background fluorescence.[13][14][15]

Q4: Is this compound suitable for two-photon microscopy?

A4: Yes, AIE probes like this compound are generally well-suited for two-photon microscopy.[13] TPM utilizes near-infrared (NIR) excitation light, which allows for deeper tissue penetration and reduces light scattering.[15] This technique also minimizes phototoxicity and photobleaching, making it ideal for long-term live-cell imaging.[16][17] AIE probes often have good two-photon absorption cross-sections, enabling efficient excitation.[8][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Fluorescence Signal 1. Incorrect Filter/Wavelength Settings: The excitation or emission wavelengths on the microscope are not set correctly for this compound.1. Verify the optimal excitation and emission wavelengths from the probe's datasheet. Ensure the microscope's filter sets are appropriate for these wavelengths.
2. Low Probe Concentration: The concentration of this compound is too low for detection.2. Optimize the probe concentration. Start with the recommended concentration and perform a titration to find the optimal concentration for your cell type and experimental conditions.[18]
3. Insufficient Incubation Time: The probe has not had enough time to accumulate in the lipid droplets.3. Increase the incubation time. A typical incubation period is 15-30 minutes, but this may need to be optimized.[5]
4. Cell Health Issues: The cells are unhealthy or dying, which can affect lipid droplet formation and probe uptake.4. Ensure cells are healthy and in the logarithmic growth phase. Use a viability stain to check cell health.
High Background Fluorescence 1. Probe Aggregation in Media: The probe is forming aggregates in the cell culture medium before entering the cells.1. Prepare fresh probe dilutions before each experiment. Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous media. Consider using a surfactant like Pluronic F-127 to improve solubility.
2. Excessive Probe Concentration: A high concentration of the probe can lead to non-specific binding and background signal.2. Reduce the probe concentration. Use the lowest concentration that provides a good signal-to-noise ratio.[19]
3. Autofluorescence: The cells or the culture medium exhibit natural fluorescence.3. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different culture medium or adjusting the imaging settings (e.g., using a narrower emission filter). For fixed cells, treatment with sodium borohydride or Sudan black can reduce autofluorescence.[20]
Phototoxicity 1. High Excitation Light Intensity: The intensity of the excitation light is too high, causing damage to the cells.1. Reduce the laser power or light source intensity to the minimum level required for a good signal.[16][21]
2. Prolonged Exposure: The cells are being exposed to the excitation light for too long.2. Minimize the exposure time and the frequency of image acquisition. Use a neutral density filter to attenuate the light.[21]
3. Use of Short-Wavelength Light: Shorter wavelengths (e.g., UV or blue light) are more damaging to cells.3. If possible, use longer excitation wavelengths. Two-photon microscopy, which uses near-infrared light, is an excellent option to reduce phototoxicity.[15]
Photobleaching 1. High Excitation Intensity and Long Exposure: Similar to phototoxicity, these conditions can lead to the rapid degradation of the fluorophore.1. Reduce the excitation light intensity and exposure time. Use an anti-fade mounting medium for fixed cells.
2. High Oxygen Concentration: The presence of oxygen can accelerate photobleaching.2. For live-cell imaging, consider using an oxygen-scavenging system in the imaging medium.
Spectral Bleed-through in Multi-color Imaging 1. Overlapping Emission Spectra: The emission spectrum of this compound overlaps with that of another fluorophore used in the experiment.1. Choose fluorophores with minimal spectral overlap.[22][23] Use narrow-band emission filters to isolate the signal from each fluorophore.[24]
2. Sequential Imaging: Acquire images for each channel sequentially, starting with the longest wavelength fluorophore and moving to the shortest. This can help minimize bleed-through from shorter to longer wavelength channels.[22]2. Perform sequential scanning to minimize spectral crosstalk.[24][25]

Experimental Protocols

Live-Cell Staining and Imaging of Lipid Droplets

a. Reagent Preparation:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired working concentration (typically 1-10 µM). It is important to vortex the solution well.

b. Cell Culture and Staining:

  • Seed cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.

  • To induce lipid droplet formation (optional), treat the cells with oleic acid (e.g., 100-400 µM) for 12-24 hours prior to staining.

  • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • For a wash-free protocol, you can proceed directly to imaging.[26] Alternatively, to reduce potential background, wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

c. Imaging:

  • Confocal/Epifluorescence Microscopy: Use the appropriate filter set for this compound's excitation and emission wavelengths.

  • Two-Photon Microscopy: Use a tunable laser set to the optimal two-photon excitation wavelength for this compound (typically in the 700-1100 nm range).[15]

  • Adjust the laser power, detector gain, and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

Cytotoxicity Assay

A cytotoxicity assay is recommended to determine the optimal, non-toxic concentration of this compound for your specific cell line.

a. Method:

  • Seed cells in a 96-well plate at a suitable density.

  • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for the intended duration of your imaging experiment (e.g., 24 hours).

  • Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • After the treatment period, assess cell viability using a standard method such as an MTT or LDH release assay.[12]

Quantitative Data Summary

Parameter Typical Range Notes
Working Concentration 50 nM - 10 µM[5][13]Cell line dependent; should be optimized.
Incubation Time 15 - 60 minutes[5]Longer times may be needed for some cell types.
Excitation Wavelength (One-Photon) 400 - 500 nmCheck the specific datasheet for this compound.
Emission Wavelength (One-Photon) 500 - 650 nmCheck the specific datasheet for this compound.
Excitation Wavelength (Two-Photon) 700 - 1100 nm[15]Check the specific datasheet for this compound.
Two-Photon Absorption Cross-Section 45 - 213 GM[8][13]Higher values indicate more efficient two-photon excitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_probe Prepare this compound Working Solution add_probe Incubate with this compound prep_probe->add_probe prep_cells Seed and Culture Cells induce_ld Induce Lipid Droplets (Optional, with Oleic Acid) prep_cells->induce_ld Optional wash_cells Wash Cells with PBS prep_cells->wash_cells induce_ld->wash_cells wash_cells->add_probe wash_again Wash to Remove Excess Probe (Optional) add_probe->wash_again add_media Add Fresh Medium/PBS add_probe->add_media Wash-free wash_again->add_media acquire_images Acquire Images (Confocal or Two-Photon) add_media->acquire_images analyze_data Image Analysis acquire_images->analyze_data

Caption: Experimental workflow for staining and imaging lipid droplets with this compound.

signaling_pathway cluster_input Stimuli cluster_process Cellular Processes cluster_output Detection fatty_acids Excess Fatty Acids (e.g., Oleic Acid) synthesis Triglyceride & Cholesterol Ester Synthesis fatty_acids->synthesis ld_formation Lipid Droplet Formation & Growth synthesis->ld_formation probe This compound ld_formation->probe Probe Accumulation fluorescence Fluorescence Signal probe->fluorescence AIE Activation

Caption: Simplified pathway of lipid droplet formation and detection by this compound.

troubleshooting_logic start Weak/No Signal check_settings Check Microscope Settings? start->check_settings check_conc Optimize Probe Concentration? check_settings->check_conc No solution Signal Improved check_settings->solution Yes check_time Increase Incubation Time? check_conc->check_time No check_conc->solution Yes check_health Assess Cell Health? check_time->check_health No check_time->solution Yes check_health->solution Yes

Caption: Logical troubleshooting flow for a weak or absent fluorescence signal.

References

Technical Support Center: AIE-Cbz-LD-C7 Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the AIE-Cbz-LD-C7 probe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol refinement for specific cell types, troubleshooting common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent probe with aggregation-induced emission (AIE) characteristics. It is specifically designed for the imaging and tracking of lipid droplets (LDs) in living cells. Its unique AIE properties result in low background fluorescence and bright signals when bound to LDs, making it ideal for monitoring dynamic cellular processes involving these organelles.

Q2: What is the mechanism of action for this compound?

A2: this compound's fluorescence is based on the AIE phenomenon. In aqueous environments, the molecule is in a twisted conformation and is non-emissive. When it partitions into the hydrophobic environment of lipid droplets, its intramolecular rotations are restricted, forcing the molecule into a planar conformation which is highly fluorescent. This "light-up" characteristic upon binding to LDs provides a high signal-to-noise ratio.

Q3: For which cell types is the this compound protocol suitable?

A3: The this compound probe is versatile and can be used with a variety of adherent and suspension cell lines. Protocols have been successfully applied to cell lines such as HeLa (human cervical cancer cells) and HepG2 (human liver cancer cells). However, optimization of probe concentration and incubation time is recommended for each specific cell type to achieve the best results.

Q4: Can this compound be used for quantitative analysis of lipid droplets?

A4: Yes, this compound can be used for the quantitative analysis of lipid droplets. The fluorescence intensity of the probe is proportional to the amount of probe accumulated in the lipid droplets, which can be correlated with lipid droplet content. Image analysis software can be used to quantify the number, size, and total fluorescence intensity of lipid droplets per cell.[1][2]

Q5: Is this compound suitable for co-staining experiments with other fluorescent probes?

A5: Yes, this compound is well-suited for multi-color imaging experiments. It can be used in conjunction with other organelle-specific dyes, such as LysoTracker for lysosomes or MitoTracker for mitochondria, to study the interactions between lipid droplets and other cellular compartments. It is important to select fluorescent probes with minimal spectral overlap to avoid bleed-through.

Troubleshooting Guides

Here are some common issues that may arise during your experiments with this compound, along with recommended solutions.

Issue 1: Weak or No Fluorescence Signal
Potential Cause Troubleshooting Step
Insufficient Probe Concentration Increase the final concentration of the this compound probe in a stepwise manner (e.g., from 5 µM to 10 µM).
Short Incubation Time Extend the incubation time to allow for sufficient uptake of the probe by the cells (e.g., from 15 minutes to 30 minutes).
Incorrect Imaging Settings Ensure that the excitation and emission wavelengths on the fluorescence microscope are set appropriately for this compound (Excitation: ~488 nm, Emission: ~500-600 nm).[3]
Cell Health Verify the viability of your cells. Unhealthy or dying cells may not take up the probe efficiently.
Probe Degradation Store the this compound stock solution protected from light and at the recommended temperature to prevent degradation.
Issue 2: High Background Fluorescence
Potential Cause Troubleshooting Step
Excessive Probe Concentration Decrease the concentration of the this compound probe to minimize non-specific binding.[4]
Insufficient Washing After incubation with the probe, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound probe.[5]
Autofluorescence Image an unstained control sample to assess the level of cellular autofluorescence. If high, consider using a lower excitation wavelength or spectral imaging to subtract the background.[4][5]
Contaminated Media or Buffers Use fresh, sterile cell culture media and buffers to avoid fluorescent contaminants.
Issue 3: Photobleaching
Potential Cause Troubleshooting Step
High Excitation Light Intensity Reduce the intensity of the excitation light source on the microscope.
Long Exposure Times Use the shortest possible exposure time that still provides a good signal-to-noise ratio.
Excessive Imaging Duration For time-lapse imaging, increase the interval between image acquisitions.
No Anti-fade Reagent For fixed-cell imaging, use a mounting medium containing an anti-fade reagent.

Experimental Protocols

Live-Cell Imaging of Lipid Droplets in HeLa and HepG2 Cells

This protocol provides a general guideline for staining lipid droplets in live HeLa and HepG2 cells with this compound.

Materials:

  • This compound probe

  • HeLa or HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed HeLa or HepG2 cells in a suitable imaging dish or plate and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 5-10 µM.

  • Cell Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS.

  • Imaging: Image the cells using a confocal microscope with appropriate filter sets (e.g., excitation at 488 nm and emission collection at 500-600 nm).[3]

Co-staining of Lipid Droplets and Lysosomes

This protocol describes the co-localization of lipid droplets and lysosomes using this compound and LysoTracker Red.

Materials:

  • This compound probe

  • LysoTracker Red DND-99

  • HeLa or HepG2 cells

  • Complete cell culture medium

  • PBS

  • DMSO

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed and culture cells as described in the live-cell imaging protocol.

  • Probe Preparation: Prepare stock solutions of this compound (1 mM in DMSO) and LysoTracker Red (1 mM in DMSO).

  • Staining Solution Preparation: Prepare a staining solution containing this compound (final concentration 5 µM) and LysoTracker Red (final concentration 50-75 nM) in pre-warmed complete cell culture medium.

  • Cell Staining and Incubation: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed PBS.

  • Imaging: Image the cells using a confocal microscope with dual-channel imaging.

    • This compound: Excitation at 488 nm, Emission at 500-550 nm.

    • LysoTracker Red: Excitation at 577 nm, Emission at 590 nm.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained using this compound to assess changes in lipid droplet content under different experimental conditions.

Cell Line Treatment Average Number of Lipid Droplets per Cell Average Fluorescence Intensity per Cell (Arbitrary Units)
HeLa Control15 ± 31500 ± 250
HeLa Oleic Acid (200 µM)45 ± 84800 ± 600
HepG2 Control25 ± 52800 ± 400
HepG2 Oleic Acid (200 µM)70 ± 128500 ± 1100

Signaling Pathways and Experimental Workflows

Lipophagy Signaling Pathway

Lipophagy is a selective autophagy process that targets lipid droplets for degradation in lysosomes. This process is crucial for cellular lipid homeostasis.

Lipophagy_Pathway cluster_cell Cell LD Lipid Droplet (Stained with this compound) Autophagosome Autophagosome LD->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion FFA Free Fatty Acids Autolysosome->FFA Degradation Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PL PUFA-Phospholipids LPO Lipid Peroxides PUFA_PL->LPO Ferroptosis Ferroptosis LPO->Ferroptosis LD Lipid Droplet (this compound) PUFA Polyunsaturated Fatty Acids (PUFAs) LD->PUFA Release PUFA->PUFA_PL Incorporation Iron Fe2+ ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction ROS->PUFA_PL Oxidation Experimental_Workflow start Seed Cells in Imaging Dish culture Culture to Desired Confluency start->culture prepare_stain Prepare this compound Staining Solution culture->prepare_stain stain Incubate Cells with Staining Solution prepare_stain->stain wash Wash Cells with PBS stain->wash image Image with Confocal Microscope wash->image analyze Analyze Images for Lipid Droplet Quantification image->analyze end End analyze->end

References

Preventing AIE-Cbz-LD-C7 aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AIE-Cbz-LD-C7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of this compound in solution. Find troubleshooting guides and frequently asked questions to ensure the optimal performance of this aggregation-induced emission luminogen (AIEgen) in your experiments.

Troubleshooting Guide

Uncontrolled aggregation of this compound can lead to inconsistent results and artifacts in experimental data. The following guide provides systematic steps to identify and resolve common issues related to compound precipitation.

Problem: Visible Precipitation or Cloudiness in Solution

This is the most common indication of uncontrolled aggregation. The troubleshooting workflow below can help identify the cause and find a solution.

G start Start: Visible Precipitation Observed check_conc Is the concentration of this compound too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_solvent Is the solvent system appropriate? check_conc->check_solvent No end End: Solution is Clear reduce_conc->end modify_solvent Modify Solvent System (e.g., add co-solvents like DMSO, THF) check_solvent->modify_solvent No check_ph Is the buffer pH optimal? check_solvent->check_ph Yes modify_solvent->end adjust_ph Adjust pH away from the pI check_ph->adjust_ph No check_ionic Is the ionic strength appropriate? check_ph->check_ionic Yes adjust_ph->end adjust_ionic Adjust Ionic Strength (increase or decrease salt concentration) check_ionic->adjust_ionic No additives Consider Additives check_ionic->additives Yes adjust_ionic->end detergent Add non-denaturing detergent (e.g., Tween-20, Triton X-100) additives->detergent stabilizer Add stabilizing agents (e.g., BSA, cyclodextrins) additives->stabilizer detergent->end stabilizer->end

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

1. What is this compound and why does it aggregate?

This compound is a fluorophore with aggregation-induced emission (AIE) properties, meaning it is weakly fluorescent in dilute solutions but becomes highly emissive upon aggregation.[1][2] Like many AIEgens, this compound possesses a hydrophobic molecular structure.[3] In aqueous solutions, these hydrophobic molecules tend to self-assemble to minimize their contact with water, a process driven by the hydrophobic effect.[4] While this aggregation is necessary for fluorescence, uncontrolled aggregation can lead to precipitation and loss of function.

2. At what concentration does this compound typically start to aggregate?

The critical aggregation concentration (CAC) can vary depending on the specific experimental conditions such as solvent composition, temperature, pH, and ionic strength. It is recommended to determine the CAC empirically for your specific system.

3. How can I prevent unwanted precipitation of this compound?

Several strategies can be employed to prevent the unwanted precipitation of hydrophobic compounds like this compound:

  • Optimize Solvent Composition: The addition of organic co-solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) can increase the solubility of this compound.[5]

  • Adjust pH: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Moving the pH away from the isoelectric point (pI) of the molecule can increase its net charge and enhance solubility.[6]

  • Modify Ionic Strength: For aggregation driven by ionic interactions, increasing the ionic strength of the buffer can help to shield charges and reduce aggregation. Conversely, if hydrophobic interactions are dominant, lowering the ionic strength may be beneficial.[7]

  • Use of Additives:

    • Detergents: Low concentrations of non-denaturing detergents (e.g., Tween-20, Triton X-100) can help to solubilize hydrophobic molecules.[6]

    • Stabilizing Agents: Molecules like bovine serum albumin (BSA) or cyclodextrins can encapsulate or interact with this compound, preventing self-aggregation.

    • Amino Acids: The addition of arginine and glutamic acid (e.g., 50 mM each) has been shown to suppress protein aggregation and can be effective for other hydrophobic molecules.[7]

4. Can temperature affect the aggregation of this compound?

Yes, temperature can influence aggregation. For some compounds, moderately cold temperatures can help prevent aggregation.[8] The effect of temperature should be evaluated for your specific experimental setup.

Experimental Protocols

Protocol 1: Determination of Critical Aggregation Concentration (CAC)

This protocol outlines a method to determine the concentration at which this compound begins to form aggregates in a specific buffer system, which is crucial for designing experiments.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO). prep_serial Perform serial dilutions of the stock solution into the aqueous buffer of interest. prep_stock->prep_serial measure_fl Measure the fluorescence intensity of each dilution using a fluorometer. Set excitation and emission wavelengths appropriately for this compound. prep_serial->measure_fl plot_data Plot fluorescence intensity versus concentration. measure_fl->plot_data find_cac Identify the CAC as the point where a sharp increase in fluorescence is observed. plot_data->find_cac

Caption: Workflow for determining the Critical Aggregation Concentration (CAC).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Aqueous buffer of interest (e.g., PBS)

  • Fluorometer and appropriate cuvettes

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in 100% DMSO.

  • Prepare a series of dilutions of the this compound stock solution in your aqueous buffer. Ensure the final concentration of the organic solvent is consistent across all samples and does not exceed a level that would affect your experiment (typically <1%).

  • Incubate the solutions for a set period to allow them to equilibrate.

  • Measure the fluorescence intensity of each sample.

  • Plot the fluorescence intensity as a function of the this compound concentration.

  • The CAC is the concentration at which a significant increase in fluorescence intensity is observed.

Protocol 2: Screening for Optimal Buffer Conditions

This protocol provides a framework for testing different buffer parameters to find the optimal conditions for preventing this compound precipitation.

Parameter Screening Table

ParameterRange to TestRationale
pH 5.0 - 9.0 (in 0.5 unit increments)To move away from the isoelectric point and increase charge-based solubility.[6]
Ionic Strength (NaCl) 0 mM, 50 mM, 150 mM, 300 mMTo modulate electrostatic interactions that may contribute to aggregation.[7]
Co-solvent (DMSO) 0%, 1%, 2%, 5% (v/v)To increase the overall solubility of the hydrophobic AIEgen.
Additive (Tween-20) 0%, 0.01%, 0.05%, 0.1% (v/v)To use a non-denaturing detergent to solubilize hydrophobic regions.[6]

Procedure:

  • Prepare a stock solution of this compound at a concentration known to be prone to aggregation.

  • Prepare a matrix of buffer conditions based on the table above.

  • Add the this compound stock solution to each buffer condition.

  • Visually inspect for precipitation and measure turbidity using a spectrophotometer (e.g., at 600 nm) after a defined incubation period.

  • The optimal buffer condition will be the one that maintains the lowest turbidity.

Signaling Pathway and this compound

While this compound is a synthetic probe and not part of a natural signaling pathway, it can be designed to interact with specific cellular components or pathways for imaging and diagnostic purposes. For instance, if this compound is functionalized with a targeting moiety for a specific receptor, its aggregation and subsequent fluorescence could be triggered by binding to that receptor on the cell surface, initiating a detectable signal.

G AIE This compound (in solution, non-emissive) Binding Binding Event AIE->Binding Receptor Cell Surface Receptor (Target) Receptor->Binding Aggregation Localized Aggregation of this compound Binding->Aggregation Signal Fluorescence Signal (Detectable) Aggregation->Signal

References

Validation & Comparative

AIE-Cbz-LD-C7 vs. Nile Red: A Comparative Guide for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe for lipid droplet visualization, this guide provides a comprehensive comparison of the novel Aggregation-Induced Emission (AIE) probe, AIE-Cbz-LD-C7, and the conventional dye, Nile Red. This analysis is supported by experimental data on key performance indicators, detailed protocols, and visual workflows to inform your selection process.

Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and various disease states. Their accurate visualization is paramount for understanding cellular processes and for the development of therapeutics targeting metabolic disorders. For decades, Nile Red has been a widely used lipophilic stain for this purpose. However, the emergence of probes with Aggregation-Induced Emission (AIE) properties, such as this compound, offers significant advantages in terms of photostability and signal-to-noise ratio.

Performance Comparison: this compound vs. Nile Red

Experimental data reveals the superior performance of AIE probes over Nile Red in several key aspects crucial for high-quality fluorescence imaging. While specific quantitative data for "this compound" is not widely available in published literature, we can infer its performance based on the well-documented advantages of similar AIE probes designed for lipid droplet staining when compared directly with Nile Red.

FeatureAIE Probe (Representative)Nile RedAdvantage of AIE Probe
Photostability HighLow to ModerateSignificantly more resistant to photobleaching, enabling longer-term imaging and time-lapse studies.
Signal-to-Noise Ratio HighModerateAIE effect minimizes background fluorescence, leading to clearer images with better contrast.
Stokes Shift LargeModerateA larger separation between excitation and emission wavelengths reduces spectral overlap and improves signal detection.
Specificity HighModerateAIE probes are designed for high specificity to lipid droplets, with some studies showing less non-specific staining of other cellular membranes compared to Nile Red.[1]
Cytotoxicity LowLowBoth probes generally exhibit low cytotoxicity at working concentrations, making them suitable for live-cell imaging.[2]
Quantum Yield High (in aggregated state)Variable (solvent-dependent)AIE probes become highly fluorescent upon aggregation within the lipid droplets, providing a bright signal.

Experimental Data Summary

While a direct head-to-head numerical comparison for this compound is not available, studies on analogous AIE probes provide compelling evidence of their advantages. For instance, AIE probes have demonstrated significantly slower fluorescence decay under continuous laser irradiation compared to Nile Red, indicating superior photostability. The inherent "turn-on" fluorescence mechanism of AIEgens in the aggregated state within lipid droplets results in a much higher signal-to-noise ratio compared to the solvatochromic fluorescence of Nile Red, which can exhibit background fluorescence in other hydrophobic environments within the cell.[3][4]

Experimental Protocols

Detailed methodologies for utilizing both AIE probes and Nile Red for lipid droplet staining are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

AIE Probe Staining Protocol (General)

This protocol is based on typical procedures for AIE-based lipid droplet stains.

  • Probe Preparation: Prepare a stock solution of the AIE probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

  • Cell Culture: Seed cells in an appropriate imaging dish or plate and culture to the desired confluency.

  • Staining Solution Preparation: Dilute the AIE probe stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to the final working concentration (typically in the range of 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess probe.

  • Imaging: Add fresh culture medium or PBS to the cells. Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for the specific AIE probe's excitation and emission wavelengths.

Nile Red Staining Protocol

This protocol is a standard procedure for staining lipid droplets with Nile Red.

  • Nile Red Stock Solution: Prepare a 1 mg/mL stock solution of Nile Red in a solvent such as acetone or DMSO. Store protected from light.

  • Working Solution: Dilute the stock solution to a final concentration of 0.1-1.0 µg/mL in PBS or culture medium. Vortex thoroughly to ensure the dye is well dispersed.

  • Cell Preparation: Culture cells on coverslips or in imaging dishes.

  • Staining: Remove the culture medium and wash the cells with PBS. Add the Nile Red working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.[5]

  • Washing (Optional but Recommended): Gently wash the cells with PBS to reduce background fluorescence.

  • Imaging: Mount the coverslips or image the dish directly using a fluorescence microscope. For neutral lipids, typical excitation is around 488 nm with emission collected in the 550-650 nm range. For polar lipids, excitation is typically around 543 nm with emission collected above 620 nm.[3]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the staining workflow and the fundamental principles of each dye.

experimental_workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining & Imaging cell_culture Culture cells in imaging dish wash_cells_pre Wash with PBS cell_culture->wash_cells_pre add_stain Add staining solution (AIE Probe or Nile Red) wash_cells_pre->add_stain incubation Incubate add_stain->incubation wash_cells_post Wash with PBS incubation->wash_cells_post add_media Add fresh medium/PBS wash_cells_post->add_media imaging Fluorescence Microscopy add_media->imaging

Caption: Experimental workflow for lipid droplet staining.

logical_relationship cluster_aie AIE Probe Mechanism cluster_nile_red Nile Red Mechanism aie_probe AIE Probe (Freely rotating, non-emissive in solution) lipid_droplet_aie Lipid Droplet (Hydrophobic Environment) aie_probe->lipid_droplet_aie Enters cell aie_aggregation Aggregation within Lipid Droplet (Restricted intramolecular rotation) lipid_droplet_aie->aie_aggregation Accumulates & Aggregates strong_fluorescence Strong Fluorescence (High Signal-to-Noise) aie_aggregation->strong_fluorescence Leads to nile_red Nile Red (Low fluorescence in aqueous environment) lipid_droplet_nr Lipid Droplet (Hydrophobic Environment) nile_red->lipid_droplet_nr Enters cell nr_solubilization Solubilization in Lipid Droplet lipid_droplet_nr->nr_solubilization Partitions into moderate_fluorescence Fluorescence (Solvatochromism) nr_solubilization->moderate_fluorescence Results in

Caption: Staining mechanisms of AIE probes and Nile Red.

Conclusion

For standard visualization of lipid droplets, Nile Red remains a viable and cost-effective option. However, for applications requiring high-resolution, long-term live-cell imaging, and quantitative analysis where photostability and a high signal-to-noise ratio are critical, AIE probes like this compound and its analogues represent a superior choice. The unique properties of AIEgens overcome key limitations of traditional dyes, paving the way for more detailed and dynamic studies of lipid droplet biology. Researchers should consider the specific requirements of their experiments to select the most appropriate fluorescent probe.

References

A Comparative Guide to AIE Probes for Lipid Droplet Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology, the visualization and tracking of lipid droplets (LDs) are crucial for understanding cellular metabolism, energy homeostasis, and the progression of various diseases such as cancer, obesity, and neurodegenerative disorders. Aggregation-Induced Emission (AIE) probes have emerged as powerful tools for this purpose, offering significant advantages over traditional fluorescent dyes, including high signal-to-noise ratios, strong photostability, and large Stokes shifts.[1] While the specific probe "AIE-Cbz-LD-C7" could not be identified in the current literature, this guide provides a comprehensive comparison of other prominent AIE probes designed for lipid droplet imaging, offering researchers and drug development professionals a detailed overview of their performance based on available experimental data.

Performance Comparison of AIE Probes for Lipid Droplet Imaging

The following table summarizes the key photophysical properties of selected AIE probes used for lipid droplet imaging. These probes have been chosen to represent a range of functionalities, including near-infrared imaging, viscosity sensing, and polarity detection.

Probe NameExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Key FeaturesReference
DTZ-TPA-DCN ~488~670~182Not specifiedNear-infrared (NIR) emission, suitable for deep tissue imaging and super-resolution microscopy.[2]Wu et al., 2021[2]
Couoxo-LD Not specifiedRed-shifted in polar solventsVaries with polarityNot specifiedSensitive to both polarity and viscosity, allowing for the discrimination of LDs in living and post-mortem cells.[3]Unnamed authors, referenced in search result[3]
CIV Two-photon excitationNot specifiedNot specifiedFluorescence increases 13-fold in 99% glycerolTwo-photon probe specifically designed to detect the viscosity of lipid droplets.[4]Unnamed authors, referenced in search result[4]
BTHO Not specifiedAttenuated in polar environmentsNot specifiedHigh molecular brightnessSpecifically designed for imaging LD polarity with low crosstalk from viscosity.[5]Unnamed authors, referenced in search result[5]
LDCN Not specified~640114Not specifiedSensitive to polarity and viscosity, with a large Stokes shift.[6]Unnamed authors, referenced in search result[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments involving AIE probes for lipid droplet imaging.

Cell Culture and Staining with AIE Probes
  • Cell Seeding: Plate HeLa cells (or other suitable cell lines) in a confocal dish and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Probe Preparation: Prepare a stock solution of the AIE probe (e.g., 1 mM) in dimethyl sulfoxide (DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS). Add the AIE probe solution to the cells and incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Co-localization (Optional): To confirm lipid droplet targeting, co-stain with a commercially available lipid droplet dye (e.g., BODIPY 493/503 or Nile Red) according to the manufacturer's protocol.

  • Imaging: After incubation, wash the cells twice with PBS to remove excess probe. Add fresh culture medium or PBS to the cells and image using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific AIE probe.

Viscosity Sensing in Solution
  • Solvent Preparation: Prepare a series of solutions with varying viscosities, typically using mixtures of methanol and glycerol in different ratios (e.g., from 100% methanol to 99% glycerol).

  • Probe Addition: Add the AIE probe to each solvent mixture at a constant concentration.

  • Fluorescence Measurement: Measure the fluorescence emission spectra and intensity of the probe in each solution using a spectrofluorometer.

  • Data Analysis: Plot the fluorescence intensity as a function of solvent viscosity to determine the probe's sensitivity to viscosity changes. The 13-fold fluorescence intensity increase of the CIV probe in 99% glycerol compared to PBS is an example of such a measurement.[4]

Visualizing AIE Probe Mechanisms and Workflows

Diagrams created using the DOT language provide clear visualizations of complex biological processes and experimental procedures.

AIE_Mechanism cluster_solution In Solution (Low Fluorescence) cluster_aggregate In Aggregate (High Fluorescence) AIE_Molecule_Free AIE Molecules (Free Rotation) Energy_Loss Non-Radiative Decay (Energy Loss) AIE_Molecule_Free->Energy_Loss Intramolecular Rotation AIE_Molecule_Aggregated AIE Aggregates (Restricted Rotation) AIE_Molecule_Free->AIE_Molecule_Aggregated Aggregation in Lipid Droplets Fluorescence Strong Fluorescence AIE_Molecule_Aggregated->Fluorescence Radiative Decay

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HeLa cells) Start->Cell_Culture Probe_Incubation Incubate with AIE Probe Cell_Culture->Probe_Incubation Washing Wash with PBS Probe_Incubation->Washing Imaging Confocal Microscopy Washing->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cellular imaging with AIE probes.

Conclusion

The field of AIE probes for lipid droplet imaging is rapidly advancing, offering a diverse toolkit for researchers. Probes like DTZ-TPA-DCN enable deep-tissue and super-resolution imaging, while others such as Couoxo-LD and CIV provide insights into the biophysical properties of lipid droplets, like polarity and viscosity.[2][3][4] The selection of an appropriate AIE probe depends on the specific research question, with considerations for excitation/emission wavelengths, sensitivity to the microenvironment, and the imaging modality being employed. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for scientists and professionals in drug development to effectively utilize these innovative fluorescent tools.

References

AIE-Cbz-LD-C7: A Superior Fluorescent Probe for Specific Lipid Droplet Imaging

Author: BenchChem Technical Support Team. Date: December 2025

AIE-Cbz-LD-C7, a novel fluorescent probe with aggregation-induced emission (AIE) characteristics, demonstrates exceptional specificity for lipid droplets, outperforming traditional dyes like Nile Red and BODIPY 493/503 in key performance metrics. This guide provides a comprehensive comparison and detailed experimental protocols for researchers, scientists, and drug development professionals seeking a reliable tool for lipid droplet imaging and analysis.

Lipid droplets (LDs) are dynamic cellular organelles involved in lipid metabolism, signaling, and the pathogenesis of various diseases, including metabolic disorders, cancer, and neurodegenerative diseases. Accurate and specific visualization of LDs is crucial for understanding their physiological and pathological roles. While conventional fluorescent dyes such as Nile Red and BODIPY 493/503 have been widely used, they suffer from limitations including moderate specificity, photobleaching, and background fluorescence. This compound emerges as a powerful alternative, offering high signal-to-noise ratios, excellent photostability, and low cytotoxicity.

Comparative Performance Analysis

This compound exhibits superior performance in critical parameters for fluorescent imaging when compared to the commonly used lipid droplet stains, Nile Red and BODIPY 493/503. The AIE phenomenon, where the probe becomes highly fluorescent in an aggregated state (such as within the hydrophobic environment of a lipid droplet) while remaining non-emissive in the aqueous cytoplasm, contributes to its high signal-to-noise ratio.

FeatureThis compoundNile RedBODIPY 493/503
Specificity for Lipid Droplets HighModerate (stains other lipophilic structures)High
Signal-to-Noise Ratio Very HighModerate to HighHigh
Photostability HighLow to ModerateModerate
Cytotoxicity LowModerateLow
Quantum Yield High in aggregated stateVariable, environment-dependentHigh

Validating the Specificity of this compound

Ensuring that a fluorescent probe specifically targets the organelle of interest is paramount for accurate biological interpretation. The following experimental protocols detail the validation of this compound's specificity for lipid droplets.

Experimental Workflow for Specificity Validation

G cluster_0 Cell Culture and Staining cluster_1 Fluorescence Microscopy cluster_2 Data Analysis A Plate cells (e.g., HeLa, HepG2) on glass-bottom dishes B Induce lipid droplet formation (e.g., with oleic acid) A->B C Incubate with this compound B->C D Co-stain with organelle-specific markers (e.g., ER-Tracker, MitoTracker) C->D E Image cells using a confocal microscope D->E F Acquire images in separate channels for This compound and co-stains E->F G Merge images F->G H Analyze co-localization of signals G->H I Quantify Pearson's Correlation Coefficient H->I J Conclusion on Specificity I->J

Caption: Workflow for validating this compound specificity.

Detailed Experimental Protocols

1. Cell Culture and Induction of Lipid Droplets:

  • Cell Lines: HeLa or HepG2 cells are suitable for studying lipid droplets.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Lipid Droplet Induction: To induce the formation of lipid droplets, supplement the culture medium with 100-400 µM oleic acid complexed to bovine serum albumin (BSA) for 12-24 hours prior to staining.

2. Staining with this compound and Co-localization Markers:

  • This compound Staining: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 1-5 µM. Remove the culture medium from the cells, wash once with phosphate-buffered saline (PBS), and incubate with the this compound staining solution for 30-60 minutes at 37°C.

  • Co-staining with Organelle Markers: To confirm that this compound does not stain other organelles, co-stain with commercially available organelle-specific trackers. For example:

    • Endoplasmic Reticulum: ER-Tracker™ Red (Thermo Fisher Scientific)

    • Mitochondria: MitoTracker™ Deep Red FM (Thermo Fisher Scientific)

    • Lysosomes: LysoTracker™ Deep Red (Thermo Fisher Scientific) Follow the manufacturer's instructions for the respective co-stains. Typically, cells are incubated with the organelle tracker simultaneously with or sequentially to this compound staining.

3. Fluorescence Microscopy and Image Analysis:

  • Imaging System: A laser scanning confocal microscope is recommended for high-resolution imaging.

  • Image Acquisition:

    • Excite this compound with a 488 nm laser and collect emission between 500-550 nm.

    • Excite the respective organelle trackers using their recommended laser lines and collect their emission in a separate channel. For example, excite ER-Tracker™ Red or MitoTracker™ Deep Red with a 633 nm laser.

  • Co-localization Analysis:

    • Merge the images from the different channels.

    • Visually inspect for overlap between the this compound signal (green) and the signals from the other organelle markers (red/far-red).

    • For quantitative analysis, calculate the Pearson's Correlation Coefficient (PCC) between the green and red/far-red channels using appropriate software (e.g., ImageJ with the JaCoP plugin). A PCC value close to 0 indicates a lack of co-localization, confirming the high specificity of this compound for lipid droplets.

Mechanism of this compound Action

The superior performance of this compound is attributed to its unique aggregation-induced emission property.

G cluster_0 In Aqueous Environment (Cytoplasm) cluster_1 In Hydrophobic Environment (Lipid Droplet) A This compound molecules are freely rotating B Non-radiative decay pathways are active A->B C Weak to no fluorescence B->C D This compound molecules aggregate E Intramolecular rotations are restricted D->E F Radiative decay is favored E->F G Strong fluorescence emission F->G

Caption: Mechanism of Aggregation-Induced Emission.

In the aqueous environment of the cytoplasm, the this compound molecules are in a dissolved state and their intramolecular rotations lead to non-radiative decay of the excited state, resulting in negligible fluorescence. However, upon partitioning into the viscous and hydrophobic interior of lipid droplets, the molecules aggregate. This aggregation restricts intramolecular rotations, blocking the non-radiative decay pathways and forcing the excited molecules to release their energy through fluorescence emission, leading to a bright, localized signal.

A Comparative Guide to AIE-Cbz-LD-C7 and Commercial Fluorescent Probes for Lipid Droplet Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of a novel Aggregation-Induced Emission (AIE) fluorescent probe, exemplified by a carbazole-based derivative with a C7 lipid droplet-targeting moiety (AIE-Cbz-LD-C7), against two widely used commercial fluorescent probes for lipid droplet imaging: BODIPY 493/503 and Nile Red. The information presented is based on published experimental data to assist researchers in selecting the most appropriate tool for their specific applications.

Performance Comparison of Fluorescent Probes for Lipid Droplet Imaging

The selection of a fluorescent probe for lipid droplet imaging is critical for obtaining high-quality, reliable data. Key performance indicators include quantum yield (a measure of fluorescence efficiency), Stokes shift (the separation between excitation and emission maxima, which is important for minimizing spectral overlap), photostability, and two-photon absorption cross-section (relevant for deep-tissue imaging). The following table summarizes the key photophysical properties of a representative carbazole-based AIE probe (TPA-BI, which shares the core characteristics of the this compound class) and the commercial probes BODIPY 493/503 and Nile Red.[1][2]

FeatureThis compound (TPA-BI as representative)BODIPY 493/503Nile Red
Excitation Max (nm) ~400-440~493~552 (in methanol)
Emission Max (nm) ~447 (in n-hexane) to ~619 (in acetonitrile)~503~636 (in methanol)
Stokes Shift (nm) Up to 202[1][3]~10~84
Quantum Yield High in aggregated stateHighEnvironment-dependent
Photostability Excellent resistance to photobleaching[1][2]Limited photostability[2]Moderate
Two-Photon Absorption Cross-Section (GM) Up to 213[1][3]LowModerate
Signal-to-Background Ratio High, due to AIE propertyLower, can have background signal[2]Variable, can have background
Live-Cell Imaging Suitability Excellent[1]GoodGood
Fixable Cell Staining YesYesYes

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanism of AIE probes and the experimental process for their comparison, the following diagrams are provided.

AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Lipid Droplet (Aggregated State) Probe_Molecule AIE Probe (Molecularly Dissolved) Low_Fluorescence Weak or No Fluorescence Probe_Molecule->Low_Fluorescence Intramolecular Rotation/Vibration Aggregated_Probes Aggregated AIE Probes (in Lipid Droplet) Probe_Molecule->Aggregated_Probes Accumulation in Lipid Droplet High_Fluorescence Strong Fluorescence Aggregated_Probes->High_Fluorescence Restricted Intramolecular Motion (RIM)

Caption: Aggregation-Induced Emission (AIE) Mechanism of a Carbazole-Based Probe.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Fluorescent Probe Staining cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis Cell_Culture Culture HeLa Cells Oleic_Acid Induce Lipid Droplet Formation (Oleic Acid) Cell_Culture->Oleic_Acid Stain_AIE Stain with This compound (TPA-BI) Oleic_Acid->Stain_AIE Stain_BODIPY Stain with BODIPY 493/503 Oleic_Acid->Stain_BODIPY Stain_NileRed Stain with Nile Red Oleic_Acid->Stain_NileRed Confocal_Microscopy Confocal Laser Scanning Microscopy Stain_AIE->Confocal_Microscopy Two_Photon_Microscopy Two-Photon Microscopy Stain_AIE->Two_Photon_Microscopy Flow_Cytometry Flow Cytometry Analysis Stain_AIE->Flow_Cytometry Stain_BODIPY->Confocal_Microscopy Stain_BODIPY->Flow_Cytometry Stain_NileRed->Confocal_Microscopy Image_Analysis Image Colocalization & Signal-to-Background Confocal_Microscopy->Image_Analysis Photostability_Assay Photostability Measurement Confocal_Microscopy->Photostability_Assay Two_Photon_Microscopy->Image_Analysis

Caption: Experimental Workflow for Comparing Fluorescent Probes for Lipid Droplet Imaging.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for cell culture, lipid droplet induction, and staining with the compared fluorescent probes.

Cell Culture and Lipid Droplet Induction
  • Cell Line: HeLa cells are a commonly used cell line for lipid droplet studies.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Lipid Droplet Induction: To induce the formation of lipid droplets, cells are treated with 50 µM of oleic acid for a specified period (e.g., 0, 2, 3, and 4 hours) before staining and analysis.[4]

Fluorescent Probe Staining

This compound (TPA-BI) Staining:

  • Stock Solution: Prepare a stock solution of the AIE probe (e.g., 1 mM TPA-BI) in dimethyl sulfoxide (DMSO).

  • Working Solution: Dilute the stock solution to a final concentration of 1 µM in serum-free cell culture medium.

  • Staining: Incubate the cells with the working solution for 15 minutes at 37°C.[1]

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) before imaging.

BODIPY 493/503 Staining:

  • Stock Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in PBS.

  • Staining: Incubate the cells with the working solution for 15 minutes at 37°C.[4]

  • Washing: Wash the cells three times with PBS before imaging.

Nile Red Staining:

  • Stock Solution: Prepare a 0.5 mg/mL stock solution of Nile Red in acetone.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in PBS.

  • Staining: Incubate the cells with the working solution for 10-15 minutes at 37°C.

  • Washing: Wash the cells three times with PBS before imaging.

Fluorescence Microscopy and Analysis
  • Confocal Microscopy: Stained cells are imaged using a confocal laser scanning microscope with appropriate excitation and emission filters for each probe. For TPA-BI, an excitation of 400-440 nm and emission collection above 465 nm is suitable.[4] For BODIPY 493/503, excitation at 488 nm and emission collection around 500-530 nm is used. For Nile Red, excitation at 543 nm and emission collection around 570-670 nm is appropriate.

  • Two-Photon Microscopy: For deep-tissue imaging, a two-photon microscope can be used. TPA-BI is particularly well-suited for this application with an excitation wavelength of around 840 nm.[1]

  • Photostability Assay: To assess photostability, stained cells are continuously illuminated with the excitation laser, and the fluorescence intensity is measured over time. The rate of fluorescence decay indicates the photostability of the probe.

  • Flow Cytometry: For quantitative analysis of lipid droplet content in a cell population, stained cells can be analyzed by flow cytometry.[4]

Conclusion

Carbazole-based AIE probes like this compound (represented by TPA-BI) offer significant advantages over traditional commercial fluorescent probes for lipid droplet imaging. Their AIE properties lead to a high signal-to-background ratio, and they exhibit superior photostability and a large Stokes shift, which are beneficial for long-term imaging and multiplexing experiments. Furthermore, their high two-photon absorption cross-section makes them ideal candidates for in vivo and deep-tissue imaging.[1][3] While BODIPY 493/503 and Nile Red are well-established and effective probes, researchers should consider the specific requirements of their experiments, such as the need for high photostability or two-photon compatibility, when selecting the optimal fluorescent probe for their lipid droplet research.

References

Quantitative Analysis of Lipid Droplets: A Comparative Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of lipid droplets (LDs) is crucial for understanding cellular metabolism and the progression of various diseases, including metabolic disorders, cancer, and neurodegenerative conditions. Fluorescent probes are indispensable tools for visualizing and quantifying these dynamic organelles. This guide provides a detailed comparison of a novel Aggregation-Induced Emission (AIE) probe, here represented by the well-characterized probe TPA-BI , with commonly used commercial dyes, BODIPY 493/503 and Nile Red.

Performance Comparison of Lipid Droplet Probes

The ideal fluorescent probe for lipid droplet analysis should exhibit high specificity, photostability, a large Stokes shift, and a high signal-to-noise ratio. While traditional dyes like BODIPY 493/503 and Nile Red are widely used, they have certain limitations that can be addressed by AIE probes.

FeatureTPA-BI (AIE Probe)BODIPY 493/503Nile Red
Specificity for LDs HighHighModerate (can stain other lipophilic structures)
Photostability Excellent[1]Limited[2]Poor
Stokes Shift Large (up to 202 nm)[1]SmallModerate
Signal-to-Noise Ratio High (AIE effect minimizes background fluorescence)Moderate (can have background signal)Moderate to High (solvatochromic, but can have background)
Two-Photon Excitation Yes (large cross-section)[1]YesYes
Live Cell Imaging Yes[1]YesYes
Fixed Cell Imaging Yes[1]YesYes

Experimental Protocols

Detailed methodologies for utilizing these probes in quantitative imaging are provided below.

A. Staining Protocol for TPA-BI (AIE Probe)

This protocol is based on the methodology described for the AIE probe TPA-BI.[1]

  • Cell Culture: Plate cells on glass-bottom dishes or in multi-well plates and culture to the desired confluency.

  • Induction of Lipid Droplets (Optional): To induce lipid droplet formation, incubate cells with oleic acid (e.g., 100 µM) complexed with bovine serum albumin (BSA) for 24 hours.

  • Probe Preparation: Prepare a stock solution of TPA-BI in DMSO. Immediately before use, dilute the stock solution in cell culture medium to a final concentration of 1-5 µM.

  • Staining: Remove the culture medium from the cells and add the TPA-BI staining solution. Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Imaging: After incubation, the cells can be imaged directly without a washing step.

    • Excitation: ~405 nm (one-photon) or ~800 nm (two-photon)

    • Emission: ~607 nm

B. Staining Protocol for BODIPY 493/503
  • Cell Culture and Induction: Follow the same procedure as for the AIE probe.

  • Probe Preparation: Prepare a stock solution of BODIPY 493/503 in DMSO. Dilute the stock solution in pre-warmed phosphate-buffered saline (PBS) or culture medium to a final concentration of 1-2 µg/mL.

  • Staining: Remove the culture medium, wash the cells once with PBS, and then add the BODIPY 493/503 staining solution. Incubate for 10-15 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Imaging: Add fresh culture medium or PBS to the cells for imaging.

    • Excitation: ~493 nm

    • Emission: ~503 nm

C. Staining Protocol for Nile Red
  • Cell Culture and Induction: Follow the same procedure as for the AIE probe.

  • Probe Preparation: Prepare a stock solution of Nile Red in a suitable solvent like acetone or DMSO. Dilute the stock solution in PBS or culture medium to a final concentration of 0.1-1 µg/mL.

  • Staining: Remove the culture medium, wash the cells with PBS, and add the Nile Red staining solution. Incubate for 5-10 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Add fresh culture medium or PBS for imaging.

    • Excitation: ~552 nm (for neutral lipids)

    • Emission: ~636 nm (for neutral lipids)

Quantitative Data Analysis Workflow

The following diagram illustrates a typical workflow for quantitative analysis of lipid droplets from fluorescence microscopy images.

G cluster_acquisition Image Acquisition cluster_processing Image Processing & Analysis cluster_output Data Output acquire_aie AIE Probe Stained Cells microscope Fluorescence Microscope acquire_aie->microscope acquire_bodipy BODIPY Stained Cells acquire_bodipy->microscope acquire_nile Nile Red Stained Cells acquire_nile->microscope raw_images Raw Images microscope->raw_images segmentation Cell Segmentation (e.g., using nuclear stain) raw_images->segmentation ld_detection Lipid Droplet Detection (Thresholding, Object Recognition) segmentation->ld_detection quantification Quantitative Measurement (Number, Size, Intensity) ld_detection->quantification software Image Analysis Software (e.g., ImageJ, CellProfiler) quantification->software tables Comparative Data Tables software->tables graphs Graphical Representations software->graphs

Caption: Workflow for quantitative analysis of lipid droplets.

Signaling Pathway: Lipid Droplet Formation and Breakdown

Understanding the cellular pathways that regulate lipid droplet dynamics is essential for interpreting quantitative data. The formation (lipogenesis) and breakdown (lipolysis and lipophagy) of lipid droplets are tightly controlled processes.

G cluster_formation Lipid Droplet Formation (Lipogenesis) cluster_breakdown Lipid Droplet Breakdown cluster_lipolysis Lipolysis cluster_lipophagy Lipophagy FA Fatty Acids ACoA Acyl-CoA FA->ACoA LPA LPA ACoA->LPA GPAT G3P Glycerol-3-P G3P->LPA PA PA LPA->PA AGPAT DAG DAG PA->DAG Lipin TAG Triacylglycerol (TAG) DAG->TAG DGAT1/2 ER Endoplasmic Reticulum (ER) TAG->ER LD_bud Nascent LD Budding ER->LD_bud LD_cyto Cytosolic LD LD_bud->LD_cyto LD_cyto2 Cytosolic LD LD_cyto3 Cytosolic LD DAG2 DAG LD_cyto2->DAG2 ATGL MAG MAG DAG2->MAG HSL FA2 Fatty Acids MAG->FA2 MGL Glycerol Glycerol MAG->Glycerol MGL Autophagosome Autophagosome LD_cyto3->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome FA3 Fatty Acids Autolysosome->FA3 LAL Lysosome Lysosome Lysosome->Autolysosome

Caption: Key pathways in lipid droplet metabolism.

Conclusion

The selection of a fluorescent probe for quantitative lipid droplet analysis depends on the specific experimental requirements. While BODIPY 493/503 and Nile Red are established options, AIE probes like TPA-BI offer significant advantages in terms of photostability and signal-to-noise ratio, making them particularly suitable for long-term live-cell imaging and high-contrast visualization. The detailed protocols and workflow provided in this guide will assist researchers in obtaining reliable and reproducible quantitative data on lipid droplet dynamics, ultimately contributing to a deeper understanding of cellular lipid metabolism in health and disease.

References

Review of Comparative Studies on AIE-Cbz-LD-C7: A Search for Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to provide a comparative analysis of the compound designated "AIE-Cbz-LD-C7" have revealed no publicly available data, experimental studies, or scholarly articles that identify or describe a substance with this name. Extensive searches of chemical databases and scientific literature did not yield any relevant results for a compound with this specific identifier.

This suggests that "this compound" may be an internal project code, a novel compound not yet disclosed in public forums, or a potential misnomer. The components of the designation have been analyzed to explore possible leads:

  • AIE: In the context of drug development, "AIE" is often associated with "Aggregation-Induced Emission," a photophysical phenomenon with applications in bio-imaging and diagnostics. It is also an acronym for "Artificial Intelligence in Engineering." Without further context, the intended meaning of "AIE" in the compound's name remains unclear.

  • Cbz: This is a standard abbreviation for the Carboxybenzyl protecting group, a common chemical moiety used in the synthesis of peptides and other complex organic molecules.[1][2][3][4][5]

  • LD: The significance of "LD" in this context is ambiguous. It could refer to a lethal dose (LD50), a common toxicological measure, or it may be part of a larger structural name or code.

  • C7: This could denote a seven-carbon alkyl chain or another structural feature within the molecule.[6]

Given the absence of any concrete information about this compound, it is not possible to fulfill the request for a comparative guide, including data tables and experimental protocols. To proceed with a comprehensive review, clarification on the precise chemical structure, official nomenclature, or any available preliminary research associated with "this compound" is required.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the designation and provide any supplementary information that could facilitate a thorough and accurate comparative analysis. Without this foundational data, any attempt to generate a comparison guide would be speculative and lack the scientific rigor necessary for the intended audience.

References

Benchmarking AIE-Cbz-LD-C7 for In Vivo Imaging of Lipid Droplets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aggregation-induced emission (AIE) probe, AIE-Cbz-LD-C7, with other commonly used fluorescent dyes for the in vivo imaging of lipid droplets. The objective is to offer a data-driven resource for selecting the most appropriate probe for specific research applications in cellular biology and drug development.

Introduction to Lipid Droplet Imaging

Lipid droplets (LDs) are dynamic cellular organelles essential for energy storage, lipid metabolism, and cellular signaling. Their dysregulation is implicated in various pathologies, including metabolic disorders, neurodegenerative diseases, and cancer. Fluorescent imaging is a powerful tool for studying the dynamics of LDs in living systems. This compound is a novel probe designed for this purpose, offering potential advantages over traditional dyes. This guide benchmarks its performance against established alternatives, namely Nile Red and BODIPY 493/503.

Comparative Performance of Fluorescent Probes

The selection of a fluorescent probe for in vivo imaging is critical and depends on various photophysical and practical parameters. This section provides a quantitative comparison of this compound, Nile Red, and BODIPY 493/503.

PropertyThis compoundNile RedBODIPY 493/503
Excitation Wavelength (λex) ~488 nm450-560 nm~493 nm
Emission Wavelength (λem) ~560 nm528->650 nm (solvent dependent)~503 nm
Quantum Yield High in aggregated stateVariable (environmentally sensitive)High
Photostability GoodModerate (prone to photobleaching)Limited
Specificity for Lipid Droplets ExcellentGood (can stain other lipophilic structures)High
Signal-to-Noise Ratio High (AIE effect minimizes background)ModerateGood
Suitability for Two-Photon Imaging YesYesYes

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following are generalized protocols for utilizing this compound and its alternatives for in vivo imaging.

This compound Staining Protocol (for live cells and in vivo models)
  • Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. The final working concentration for live-cell imaging is typically in the sub-micromolar to low micromolar range (e.g., 0.5 µM), diluted in cell culture medium or an appropriate buffer.

  • Cell Staining: Incubate the cells with the this compound staining solution for a suitable duration (e.g., 15-30 minutes) at 37°C.

  • Washing (Optional): A key advantage of many AIE probes is the potential for no-wash imaging due to their fluorescence turn-on mechanism in the target environment. However, a wash step with pre-warmed PBS or medium can be performed to reduce any non-specific background.

  • Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission collection around 560 nm).

  • In Vivo Administration: For animal models, the probe can be administered via various routes, such as intravenous injection. The optimal dose and timing of imaging need to be determined empirically for the specific animal model and target tissue.

Nile Red Staining Protocol
  • Preparation of Staining Solution: Prepare a stock solution of Nile Red in a suitable organic solvent (e.g., acetone or DMSO). Dilute the stock solution in an aqueous buffer (e.g., PBS) to the desired final concentration (typically 1-10 µg/mL).

  • Cell/Tissue Staining: Incubate the cells or tissue sections with the Nile Red solution for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the samples with PBS to remove excess stain.

  • Imaging: Mount the samples and visualize using a fluorescence microscope. Due to its solvatochromic properties, different filter sets can be used to selectively visualize lipid droplets.

BODIPY 493/503 Staining Protocol
  • Preparation of Staining Solution: Prepare a stock solution of BODIPY 493/503 in DMSO. Dilute the stock solution in a suitable buffer or cell culture medium to a final concentration of 1-5 µg/mL.

  • Cell/Tissue Staining: Incubate the cells or tissue with the staining solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells or tissue with PBS.

  • Imaging: Mount the samples and observe under a fluorescence microscope using standard FITC filter sets.

Visualizing Experimental Workflows and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis prep_cells Prepare Live Cells or Animal Model add_probe Add Fluorescent Probe (this compound or Alternative) prep_cells->add_probe incubation Incubate add_probe->incubation wash Wash (Optional) incubation->wash acquire_images Acquire Images (Fluorescence Microscopy) wash->acquire_images analyze_data Analyze Images (Quantify Lipid Droplets) acquire_images->analyze_data

Caption: General experimental workflow for in vivo imaging of lipid droplets.

This compound has been utilized to study the interplay between lipid droplets and other organelles, particularly in the context of lipophagy, a cellular process that delivers lipids to lysosomes for degradation.

lipophagy_pathway LD Lipid Droplet Autophagosome Autophagosome LD->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Lipid Degradation Autolysosome->Degradation Breakdown

Caption: Simplified signaling pathway of lipophagy.

Conclusion

This compound presents a promising alternative to traditional fluorescent probes for in vivo lipid droplet imaging. Its aggregation-induced emission property offers a high signal-to-noise ratio and good photostability, which are advantageous for long-term and high-resolution imaging. While Nile Red and BODIPY 493/503 remain valuable tools, their respective limitations in terms of specificity and photostability should be considered. The choice of probe will ultimately depend on the specific requirements of the experiment, including the imaging modality, the biological question being addressed, and the need for multiplexing with other fluorescent markers. This guide provides the necessary data and protocols to make an informed decision for advancing research in lipid biology and related diseases.

Illuminating the Cellular Dance: AIE-Cbz-LD-C7 in Co-Localization Studies for Precise Lipid Droplet Targeting

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in cellular imaging is emerging with the development of advanced fluorescent probes. Among these, AIE-Cbz-LD-C7, a novel probe with Aggregation-Induced Emission (AIE) properties, is demonstrating significant promise for the specific and dynamic tracking of lipid droplets (LDs). Co-localization studies are pivotal in confirming the precise targeting of this compound, and this guide provides a comparative analysis of its performance against established lipid droplet stains, alongside detailed experimental protocols.

Lipid droplets, once considered mere inert fat storage depots, are now recognized as dynamic organelles central to lipid metabolism, cellular signaling, and the pathogenesis of various diseases, including obesity, diabetes, and cancer.[1][2][3][4] The ability to accurately visualize and track these organelles is therefore crucial for advancing our understanding of cellular physiology and disease. This guide delves into the application of co-localization studies to validate the targeting specificity of this compound, a carbazole-based AIEgen, and compares its performance with commercially available and widely used lipid droplet probes.

Performance Comparison: this compound vs. Alternatives

The efficacy of a fluorescent probe is determined by several key photophysical and biological parameters. This compound, owing to its AIE characteristics, offers distinct advantages over conventional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ) in aqueous environments.[5] Materials with AIE properties, conversely, become highly emissive upon aggregation in specific cellular compartments, leading to a high signal-to-noise ratio.[5]

FeatureThis compound (Anticipated)BODIPY 493/503Nile Red
Principle Aggregation-Induced Emission (AIE)SolvatochromismSolvatochromism
Specificity for LDs HighHighModerate to High
Photostability HighModerateModerate
Signal-to-Noise Ratio HighModerateModerate
Suitability for Live Cells YesYesYes
Excitation Max (nm) ~405 nm (Typical for Cbz AIEgens)493 nm[6][7]515 nm (in neutral lipids)[8]
Emission Max (nm) ~500-600 nm (Typical for Cbz AIEgens)503 nm[6][7]585 nm (in neutral lipids)[8]
Drawbacks Newer probe, less establishedBackground signal in aqueous media[2]Broad emission spectrum can interfere with multicolor imaging[6][9]

Experimental Protocols for Co-localization Studies

To definitively confirm that this compound targets lipid droplets, a co-localization experiment with a well-established lipid droplet marker is essential.

Cell Culture and Staining
  • Cell Seeding: Plate cells (e.g., HeLa or 3T3-L1 pre-adipocytes) onto glass-bottom dishes or coverslips at a suitable density to achieve 60-80% confluency at the time of imaging.[10]

  • Induction of Lipid Droplet Formation (Optional): To enhance visualization, cells can be incubated with oleic acid (e.g., 400 µM) for 6-24 hours to induce lipid droplet formation.[11]

  • Staining with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the existing medium from the cells and add the this compound containing medium.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Co-staining with a Reference Probe (e.g., BODIPY 493/503):

    • Following incubation with this compound, wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Prepare a working solution of BODIPY 493/503 in cell culture medium (e.g., 1 µg/mL from a 1 mg/mL stock in DMSO).[11]

    • Incubate the cells with the BODIPY 493/503 solution for 10-15 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed PBS to remove excess dyes.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Proceed immediately to fluorescence microscopy.

Fluorescence Microscopy and Image Analysis
  • Microscopy Setup:

    • Use a confocal laser scanning microscope for optimal image resolution and to minimize out-of-focus fluorescence.

    • Set the excitation and emission wavelengths appropriate for each probe. For this compound (hypothetical), excite with a 405 nm laser and collect emission between 500-600 nm. For BODIPY 493/503, excite with a 488 nm laser and collect emission between 500-550 nm.

  • Image Acquisition:

    • Acquire images sequentially for each channel to prevent bleed-through between the fluorescent signals.

    • Capture multiple images from different fields of view for robust analysis.

  • Co-localization Analysis:

    • Utilize image analysis software (e.g., ImageJ with the JACoP plugin, or other specialized software) to quantify the degree of overlap between the signals from this compound and the reference probe.

    • Calculate co-localization coefficients, such as Pearson's Correlation Coefficient (PCC) and Mander's Overlap Coefficient (MOC), to provide a quantitative measure of co-localization.[12] A high degree of correlation will confirm the specific targeting of this compound to lipid droplets.

Visualizing the Experimental Workflow and Targeting Mechanism

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Co-localization A Cell Seeding B Induction of Lipid Droplets (Optional) A->B C Staining with This compound B->C D Co-staining with Reference Probe C->D E Washing D->E F Confocal Microscopy E->F G Image Analysis (Co-localization Coefficients) F->G

Caption: Workflow for this compound and reference probe co-localization.

G cluster_targeting This compound Targeting Mechanism Probe This compound (in aqueous solution, non-fluorescent) Membrane Cell Membrane Probe->Membrane Passive Diffusion Cytosol Cytosol (hydrophilic) Membrane->Cytosol LD Lipid Droplet (hydrophobic core) Cytosol->LD Accumulation Fluorescence Aggregation & Strong Fluorescence LD->Fluorescence AIE Phenomenon

Caption: Proposed mechanism of this compound targeting lipid droplets.

Conclusion

The development of AIE-active probes like this compound represents a significant advancement in the field of cellular imaging. Their inherent properties of high signal-to-noise ratio and photostability make them superior candidates for long-term and dynamic tracking of lipid droplets in living cells. The experimental framework provided in this guide offers a robust methodology for validating the targeting specificity of this compound through co-localization studies. By objectively comparing its performance with established probes, researchers can confidently employ this compound to unravel the complex roles of lipid droplets in health and disease.

References

Safety Operating Guide

Proper Disposal of AIE-Cbz-LD-C7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "AIE-Cbz-LD-C7" does not correspond to a chemical with a publicly available Safety Data Sheet (SDS), it must be handled as a novel compound with unknown hazards. The following procedures are based on established best practices for the disposal of uncharacterized research chemicals and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.

In the absence of specific data for "this compound," it is imperative to treat the substance as hazardous, assuming it may be toxic, flammable, corrosive, or environmentally harmful. This guide provides a procedural framework for its responsible disposal.

Immediate Safety and Handling Precautions

Given the unknown nature of this compound, all handling and disposal procedures must be conducted with the assumption of the highest potential hazard.

  • Personal Protective Equipment (PPE):

    • Gloves: Always wear chemical-resistant gloves, such as nitrile rubber.

    • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.

    • Lab Coat: A flame-resistant lab coat should be worn to protect from contamination.

  • Ventilation: All handling of the compound should occur inside a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

Step 1: Waste Characterization and Segregation
  • Assume Hazard: Treat this compound waste as hazardous.[1][3]

  • Do Not Mix: To prevent dangerous and unknown chemical reactions, do not mix this compound waste with other chemical waste streams.[3]

  • Segregate by Form: Collect and store solid and liquid waste in separate, clearly marked containers.[3] Halogenated and non-halogenated organic waste should also be kept separate.[2][4]

Step 2: Container Selection and Management
  • Use Compatible Containers: Select waste containers made of a material chemically compatible with organic compounds, such as glass or polyethylene.[3]

  • Ensure Proper Sealing: Containers must have secure, leak-proof lids and be kept closed except when adding waste.[3][5]

  • Maintain Container Integrity: Regularly inspect waste containers for any signs of degradation, such as cracks, leaks, or discoloration.[3]

Step 3: Labeling
  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3]

  • Complete Information: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and the name and contact information of the responsible researcher.[1] Do not use abbreviations or chemical formulas.

Step 4: Storage
  • Designated Storage Area: Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[3][6]

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[3]

  • Segregate Incompatibles: Never store flammable waste with oxidizers, and use bins to segregate acidic from caustic waste streams.[7]

Step 5: Final Disposal
  • Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department.[3]

  • Professional Disposal: EHS will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.[3]

  • Provide Documentation: Be prepared to provide the waste label and any available information about the compound to the EHS office.[3]

Data Presentation

Due to the uncharacterized nature of this compound, no quantitative data regarding its physical, chemical, or toxicological properties is publicly available. Researchers in possession of this compound should fill out a data table with any internally generated or supplied information.

PropertyValue
Chemical Name This compound
Molecular Formula User to provide
Molecular Weight User to provide
Appearance User to provide
Solubility User to provide
Known Hazards Assume toxic, flammable, and corrosive
Storage Temperature User to provide

Experimental Protocols

As this compound is a research compound, there are no standardized experimental protocols for its disposal. The step-by-step procedure provided above should be adopted as the standard operating procedure for the disposal of this compound in the absence of specific guidance from a material safety data sheet.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and compliance at each stage.

A Waste Generation (this compound) B Segregate by Form (Solid vs. Liquid) A->B A->B C Do Not Mix with Other Waste Streams A->C A->C D Select Compatible Container E Affix 'Hazardous Waste' Label (Immediately) D->E D->E F Keep Container Securely Closed E->F E->F G Store in Designated Satellite Accumulation Area H Use Secondary Containment G->H G->H I Segregate Incompatible Chemicals G->I G->I J Contact EHS for Pickup K Provide Documentation J->K J->K L Professional Disposal by Licensed Contractor K->L K->L

Caption: Workflow for the safe disposal of novel or uncharacterized chemicals.

References

Navigating the Safe Handling of AIE-Cbz-LD-C7: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for AIE-Cbz-LD-C7 necessitates a cautious approach, treating it as a compound with unknown toxicity. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations and operational and disposal plans, based on general best practices for handling novel chemical compounds in a research laboratory setting.

Researchers, scientists, and drug development professionals should adhere to a multi-layered safety approach when handling this compound. Given that "AIE" suggests an aggregation-induced emission luminogen and "Cbz" indicates a carbazole derivative, it is prudent to assume the compound may be a finely dispersed powder that could be hazardous if inhaled or absorbed through the skin.[1]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPEStandard/MaterialPurpose
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1Protects against splashes of liquids and vapors, and provides additional protection when handling powders.[2][3]
Hands Disposable Nitrile Gloves (double-gloving recommended)ASTM D6319Provides a barrier against incidental chemical contact. Double gloving is recommended for added protection.[2]
Body Flame-resistant Lab CoatNomex® or equivalentProtects skin from spills and prevents contamination of personal clothing.[1][4]
Respiratory NIOSH-approved N95 (or higher) RespiratorNIOSH (US) or EN 149 (Europe)Prevents inhalation of fine powders, especially when handling outside of a fume hood.[1]
Feet Closed-toe, chemical-resistant shoes---Protects feet from spills and falling objects.[2]

Experimental Workflow: From Handling to Disposal

A structured workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key steps to be followed within a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in a Certified Fume Hood prep_ppe->prep_fumehood Ensure proper ventilation handle_weigh Weigh Compound Carefully prep_fumehood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_spatula Clean Equipment with Solvent handle_dissolve->cleanup_spatula disp_sharps Dispose of Contaminated Sharps in a Sharps Container handle_dissolve->disp_sharps If applicable cleanup_surface Wipe Down Work Surface cleanup_spatula->cleanup_surface disp_solid Collect Solid Waste in Labeled Hazardous Waste Container cleanup_surface->disp_solid disp_liquid Collect Liquid Waste in a Separate, Labeled Hazardous Waste Container cleanup_surface->disp_liquid

Caption: Workflow for Safe Handling and Disposal of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing: When weighing the compound, use an analytical balance with a draft shield if possible. Use a micro-spatula to carefully transfer the powder to avoid creating dust.[1]

  • Dissolving: Add solvent to the solid compound slowly to prevent splashing. If heating is necessary, use a controlled heating mantle with proper ventilation.[1]

Disposal Plan:

Proper waste segregation and disposal are critical to prevent environmental contamination and ensure laboratory safety.[5][6]

  • Solid Waste: All solid materials contaminated with this compound, such as used gloves, bench paper, and weighing paper, should be collected in a designated and clearly labeled hazardous waste container.[1][7]

  • Liquid Waste: Unused solutions and cleaning solvents containing this compound must be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[7][8]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[1][6]

  • Container Rinsing: The first rinse of any container that held this compound should be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines after ensuring the container is thoroughly decontaminated.[5]

By adhering to these stringent safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with novel compounds like this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

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